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N-(2,4-difluorophenyl)-4-nitrobenzamide Documentation Hub

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  • Product: N-(2,4-difluorophenyl)-4-nitrobenzamide
  • CAS: 331838-04-1

Core Science & Biosynthesis

Foundational

Structure-activity relationship of fluorinated nitrobenzamides

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Nitrobenzamides Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the structure-activity relat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Nitrobenzamides

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing fluorinated nitrobenzamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and biological function. We will delve into the synergistic interplay of the nitrobenzamide core and fluorine substituents, examining how these features modulate physicochemical properties and drive therapeutic efficacy, with a particular focus on their role as novel antitubercular agents.

Introduction: A Synthesis of Potency and Precision

The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] The strategic introduction of a nitro group can dramatically alter the electronic landscape of the molecule, often enhancing its interaction with biological targets or serving as a bioreductive "warhead" activated under specific physiological conditions.[1] Parallel to this, the use of fluorine in drug design has become a critical strategy for fine-tuning molecular properties.[2][3] Fluorine's unique characteristics—small size, high electronegativity, and the strength of the C-F bond—allow for the modulation of a compound's lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][4][5]

This guide focuses on the confluence of these two powerful medicinal chemistry mainstays: the fluorinated nitrobenzamides. By combining the potent bioactivity of the nitrobenzamide core with the precision of fluorine substitution, researchers have unlocked promising new therapeutic candidates, particularly in the fight against tuberculosis (TB).[6][7] We will explore the foundational principles of this chemical class, dissect their SAR, and provide practical insights into their synthesis and evaluation.

The Core Scaffold: Understanding the Nitrobenzamide Moiety

The biological activity of a nitrobenzamide derivative is fundamentally dictated by the electronic properties of its core structure. The interplay between the amide linkage and the nitro group(s) is critical.

  • The Amide Bond: Provides a rigid, planar structural element capable of forming crucial hydrogen bonds with biological targets. Its orientation and the nature of its N-substituents are primary points for synthetic modification to explore the target's binding pocket.

  • The Nitro Group: As a powerful electron-withdrawing group (EWG), the nitro moiety significantly polarizes the aromatic ring.[1] This electronic pull is essential for several reasons:

    • Target Interaction: It can enhance binding affinity through favorable electrostatic interactions with electron-rich residues in a target's active site.

    • Bioreductive Activation: In low-oxygen environments, such as within microbial cells or hypoxic tumors, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen species (e.g., nitroso and hydroxylamine intermediates), which can damage DNA and other vital macromolecules.[1][8] This mechanism is a cornerstone of the antimicrobial activity of many nitroaromatic compounds.[8]

The number and position of nitro groups are paramount. For instance, in the development of antitubercular agents, 3,5-dinitrobenzamide derivatives have shown exceptional potency.[6][7] This substitution pattern creates a highly electron-deficient aromatic core, priming the molecule for its biological function.

The Fluorine Factor: Strategic Modulation of Molecular Properties

The incorporation of fluorine is rarely an afterthought; it is a deliberate design choice to overcome common drug development hurdles.[3] When applied to the nitrobenzamide scaffold, fluorine can exert profound effects.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the compound's half-life and systemic exposure.[2][9]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its intracellular target.[4][10] This is particularly important for antimicrobial agents that must penetrate the complex cell wall of bacteria like Mycobacterium tuberculosis.

  • Binding Affinity and Conformation: Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups and participate in unique electrostatic or hydrogen-bond interactions with a protein target, potentially increasing binding affinity and potency.[4][11] It can also influence the molecule's preferred conformation to better fit a binding site.[2][5]

The strategic placement of fluorine is key. A trifluoromethyl (CF₃) group, for example, is a strong EWG and is highly lipophilic, making it a powerful modulator of both electronic and physicochemical properties.

Structure-Activity Relationship (SAR) Analysis: A Case Study in Antitubercular Agents

The development of nitrobenzamides as inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme, which is essential for mycobacterial cell wall synthesis, provides a clear and compelling case study for SAR.[6][7]

Key SAR Insights:
  • Electron-Withdrawing Groups are Essential: The presence of strong electron-withdrawing groups on the benzamide ring is critical for high potency. Studies show that replacing a nitro group with a halogen like fluorine or bromine leads to a significant decrease in activity.[6] The most potent compounds often feature a 3,5-dinitro or a 3-nitro-5-trifluoromethyl substitution pattern, highlighting the necessity of a highly electron-deficient core.[6]

  • The N-Substituent Dictates Specificity and Potency: The group attached to the amide nitrogen explores the binding pocket of the target enzyme. Modifications at this position are crucial for optimizing activity. For example, linking the nitrobenzamide core to N-benzyl or N-(pyridin-2-yl)methyl moieties has yielded compounds with outstanding activity against both drug-sensitive and drug-resistant TB strains.[6]

  • Fluorine as a Potentiator: While replacing a nitro group with fluorine can be detrimental, using fluorine on the N-substituent can be highly beneficial. For instance, the lead compound N-(4-(4-trifluoromethyl)piperidin-1-yl)benzyl nitrobenzamide demonstrates the successful use of a CF₃ group to enhance activity.[6] The CF₃ group in this context likely improves metabolic stability and optimizes binding interactions within the DprE1 active site.

Quantitative SAR Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of nitrobenzamide derivatives against M. tuberculosis H37Rv, illustrating the key SAR principles discussed.

Compound IDBenzamide Core SubstitutionN-SubstituentMIC (µg/mL)Reference
A6 3,5-Dinitro4-(Trifluoromethyl)benzyl< 0.016[6]
A11 3,5-Dinitro4-Chlorobenzyl< 0.016[6]
C1 3,5-Dinitro(6-Chloropyridin-2-yl)methyl< 0.016[6]
A1 3-Nitro-5-fluoro4-(4-(Trifluoromethyl)piperidin-1-yl)benzyl1.357[6]
A2 3-Nitro-5-bromo4-(4-(Trifluoromethyl)piperidin-1-yl)benzyl0.459[6]
A4 3-Nitro4-(4-(Trifluoromethyl)piperidin-1-yl)benzyl> 20[6]

Data sourced from a study on novel nitrobenzamide derivatives as antimycobacterial agents.[6]

This data clearly demonstrates that a 3,5-disubstitution with strong EWGs is superior, as the monosubstituted compound A4 is inactive. Furthermore, replacing one of the nitro groups with a less potent EWG like fluorine (A1 ) or bromine (A2 ) results in a dramatic loss of activity compared to the dinitro compounds.

Visualizing the SAR Logic

The following diagram illustrates the logical relationships derived from the SAR data.

SAR_Logic Activity Potent Antitubercular Activity (MIC < 0.016 µg/mL) HighEWG Strong EWG at C3 & C5 (e.g., 3,5-Dinitro) HighEWG->Activity ModerateEWG Mixed EWG Substitution (e.g., 3-Nitro-5-Fluoro) ModerateEWG->Activity Decreased Activity LowEWG Single EWG at C3 (e.g., 3-Nitro) LowEWG->Activity Loss of Activity OptimalNSub Optimal N-Substituent (e.g., Fluorinated Benzyl) OptimalNSub->Activity

Caption: Logical flow of SAR for antitubercular nitrobenzamides.

Synthetic Strategies and Experimental Protocols

The synthesis of fluorinated nitrobenzamides typically relies on well-established amidation reactions.[12] The primary precursor is a suitably substituted fluoro-nitrobenzoic acid, which can be coupled with a desired amine.

General Synthetic Workflow

This diagram outlines the common synthetic pathway.

Synthesis_Workflow Start Substituted Fluoro-Nitrobenzoic Acid Activation Carboxylic Acid Activation Start->Activation e.g., SOCl₂, CDI Amine Primary or Secondary Amine (R-NH-R') Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Amine->Coupling Activation->Coupling Product Final Fluorinated Nitrobenzamide Coupling->Product

Caption: General workflow for the synthesis of fluorinated nitrobenzamides.

Experimental Protocol 1: Synthesis of a Fluorinated Nitrobenzamide

This protocol describes a general method for the synthesis of an N-substituted fluorinated nitrobenzamide via amidation using 1,1'-carbonyldiimidazole (CDI), a mild and effective coupling agent.[12]

Objective: To synthesize an N-substituted fluorinated nitrobenzamide from a corresponding fluoro-nitrobenzoic acid and an amine.

Materials:

  • 3-Fluoro-4-nitrobenzoic acid (1 equivalent)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents)

  • Desired amine (e.g., 4-(trifluoromethyl)benzylamine) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add 3-fluoro-4-nitrobenzoic acid (1 eq) and anhydrous THF.

  • Acid Activation: Stir the solution at room temperature and add CDI (1.1 eq) portion-wise over 5 minutes. The formation of the reactive acylimidazole intermediate is typically accompanied by the evolution of CO₂ gas.[12]

  • Activation Monitoring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete activation. The progress can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: Once activation is complete, add the desired amine (1.2 eq) dissolved in a small amount of anhydrous THF to the reaction mixture dropwise via a syringe.

  • Coupling Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure fluorinated nitrobenzamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against M. tuberculosis H37Rv using a standard broth microdilution method.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Synthesized fluorinated nitrobenzamide compounds

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control drug (e.g., Isoniazid)

  • Negative control (media and cells only)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in 7H9 broth to achieve the desired concentration range for testing.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the appropriate compound dilution to the test wells.

    • Add 100 µL of the prepared bacterial inoculum to all wells except for the sterility control wells.

    • Include positive control wells (bacteria + Isoniazid) and negative/growth control wells (bacteria + media with DMSO).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the negative control wells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

  • Validation: The assay is considered valid if the sterility control shows no growth, the negative control shows adequate growth, and the positive control shows inhibition at its expected MIC.

Conclusion and Future Perspectives

The study of fluorinated nitrobenzamides provides a powerful illustration of modern medicinal chemistry principles. The SAR is clearly driven by the synergy between a highly electron-deficient nitrobenzamide core and strategically placed substituents on the amide nitrogen. Fluorine plays a multifaceted role, not as a simple bioisostere, but as a sophisticated tool to enhance metabolic stability and optimize target interactions.[2][5] The remarkable potency of optimized compounds against M. tuberculosis, including multi-drug resistant strains, underscores the therapeutic potential of this chemical class.[6]

Future research will likely focus on expanding the diversity of the N-substituents to explore new binding interactions and improve isoform selectivity for various targets. Furthermore, a deeper investigation into the precise mechanism of action, including the specifics of DprE1 inhibition and the role of bioreductive activation, will pave the way for the rational design of next-generation agents with enhanced efficacy and safety profiles. The principles outlined in this guide provide a solid foundation for these continued drug discovery efforts.

References

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (Source: vertexaisearch.cloud.google.com)
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (Source: vertexaisearch.cloud.google.com)
  • N,N-Diethyl-3-fluoro-4-nitrobenzamide|CAS 474020-75-2 - Benchchem. (Source: Benchchem)
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (Source: Walsh Medical Media)
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (Source: vertexaisearch.cloud.google.com)
  • Fluorine in drug discovery: Role, design and case studies. (Source: vertexaisearch.cloud.google.com)
  • Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. (Source: vertexaisearch.cloud.google.com)
  • Application of 2-Nitrobenzamide in medicinal chemistry research. - Benchchem. (Source: Benchchem)
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (Source: Apollo Scientific)
  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publisher. (Source: Bentham Science Publisher)
  • Applications of Fluorine in Medicinal Chemistry - PubMed. (Source: PubMed)
  • Fluorine substituent effects (on bioactivity) - ResearchGate.
  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem. (Source: Benchchem)
  • Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta - SciSpace. (Source: SciSpace)

Sources

Exploratory

Introduction: The Significance of the N-(2,4-Difluorophenyl) Benzamide Scaffold

An In-Depth Technical Guide to the Biological Activity of N-(2,4-Difluorophenyl) Benzamide Derivatives In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(2,4-Difluorophenyl) Benzamide Derivatives

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The N-(2,4-difluorophenyl) benzamide core is a prime example of such a privileged structure. The two fluorine atoms on the phenyl ring are potent modulators of the molecule's electronic and metabolic profile. They can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of the N-(2,4-difluorophenyl) benzamide scaffold. We will delve into their synthesis, mechanisms of action across various therapeutic areas, structure-activity relationships, and the detailed experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of novel therapeutic agents.

General Synthesis Pathway

The synthesis of N-(2,4-difluorophenyl) benzamide derivatives is typically achieved through a straightforward and high-yield condensation reaction. The most common method involves the acylation of 2,4-difluoroaniline with a substituted benzoyl chloride.

Step-by-Step Synthesis Protocol
  • Preparation of Benzoyl Chloride: The appropriately substituted benzoic acid is refluxed with thionyl chloride (SOCl₂), often in an inert solvent, to convert the carboxylic acid to the more reactive acyl chloride. The excess thionyl chloride is then removed under reduced pressure.

  • Amide Coupling (Condensation): 2,4-difluoroaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • A base, such as triethylamine or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • The substituted benzoyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

  • The reaction mixture is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

  • The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography, to yield the pure N-(2,4-difluorophenyl) benzamide derivative.[1][2]

G sub_benzoic_acid Substituted Benzoic Acid benzoyl_chloride Substituted Benzoyl Chloride sub_benzoic_acid:e->benzoyl_chloride:w  Acyl Chloride  Formation thionyl_chloride SOCl₂ thionyl_chloride->sub_benzoic_acid reaction_mixture Reaction Mixture benzoyl_chloride->reaction_mixture difluoroaniline 2,4-Difluoroaniline difluoroaniline->reaction_mixture base Base (e.g., Pyridine) base->reaction_mixture solvent Aprotic Solvent solvent->reaction_mixture purification Work-up & Purification reaction_mixture->purification Amide Coupling final_product N-(2,4-difluorophenyl) Benzamide Derivative purification->final_product

Caption: General synthesis workflow for N-(2,4-difluorophenyl) benzamide derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this scaffold have shown significant promise as anticancer agents, particularly as kinase inhibitors. A notable example is their activity against Raf kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.

Mechanism of Action: Raf Kinase Inhibition

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes of this pathway, especially the B-Raf gene, are frequently found in human cancers. The most common mutation, B-Raf(V600E), leads to constitutive activation of the kinase, promoting uncontrolled cell growth.[3]

N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which share a similar structural core, have been identified as potent and selective inhibitors of B-Raf(V600E).[3][4] These compounds bind to the ATP-binding site of the mutated B-Raf kinase, preventing its catalytic activity and thereby inhibiting downstream signaling. This leads to the suppression of proliferation in cancer cell lines harboring the B-Raf(V600E) mutation.[3][4]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor N-(2,4-difluorophenyl) benzamide derivative Inhibitor->BRaf Inhibition

Caption: Inhibition of the MAPK/ERK pathway by B-Raf inhibitors.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on related benzamide derivatives have shown that:

  • The presence and position of substituents on the benzoyl ring are critical for anti-proliferative activity.[5]

  • Heteroatoms within the amide linker that can chelate with key residues in the kinase active site can enhance potency.[5]

  • For N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, the ethynyl group plays a crucial role in binding and inhibitory activity against B-Raf(V600E).[3]

Quantitative Data: In-Vitro Antiproliferative Activity
Compound IDModificationCell LineTargetIC₅₀ (µM)Reference
3a N-(3-ethynyl-2,4-difluorophenyl)propan-2-sulfonamideColo205B-Raf(V600E)2.103[3]
3a N-(3-ethynyl-2,4-difluorophenyl)propan-2-sulfonamideHCT116B-Raf(WT)> 10[3]
3s (related sulfonamide)Colo205B-Raf(V600E)Potent[3][4]
4f Imidazole-based N-phenylbenzamideA549 (Lung)-7.5[6]
4f Imidazole-based N-phenylbenzamideHeLa (Cervical)-9.3[6]
4f Imidazole-based N-phenylbenzamideMCF-7 (Breast)-8.9[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, Colo205) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-(2,4-difluorophenyl) benzamide derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

The benzamide scaffold is a versatile platform for the development of novel antimicrobial agents to combat the rise of drug-resistant pathogens.[7]

Mechanism of Action: Disruption of Bacterial Cell Division

A key mechanism of action for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the division machinery. By binding to FtsZ, these compounds disrupt Z-ring formation and function, leading to filamentation of the bacteria and eventual cell death.[7]

Quantitative Data: In-Vitro Antibacterial Activity
Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
5a B. subtilis256.25[8][9]
5a E. coli313.12[8][9]
6b E. coli243.12[8][9]
6c B. subtilis246.25[8][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A pure culture of the test bacterium (e.g., E. coli, S. aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a density corresponding to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This stock is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in the broth directly in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. The result can be confirmed by reading the optical density (OD) at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzamide derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.[10]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of benzamides can be attributed to several mechanisms:

  • NF-κB Inhibition: Some derivatives can inhibit the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[10] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. By preventing NF-κB activation, these compounds can downregulate the production of these key inflammatory mediators.[10][11]

  • EGFR Inhibition: Certain 4-fluoro-N-(pyrimidin-5-yl)benzamide derivatives have been shown to act as EGFR inhibitors with anti-inflammatory activity. They can suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[11]

cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Binds to DNA Response Inflammatory Response Genes->Response Inhibitor N-(2,4-difluorophenyl) benzamide derivative Inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS, 1 µg/mL), to the wells. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes. The presence of nitrite will lead to the formation of a purple azo compound.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: The nitrite concentration is calculated using a standard curve generated from known concentrations of sodium nitrite. The percentage of NO inhibition is determined by comparing the results from compound-treated cells with those from LPS-stimulated cells without treatment.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a significant need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[12][13] Benzamide derivatives have emerged as a promising class of compounds with potent anticonvulsant activity in preclinical models.[12]

Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant effects of benzamide derivatives are often multifactorial, primarily involving the modulation of voltage-gated ion channels to reduce excessive neuronal firing.[12]

  • Sodium Channels: A key mechanism is the blockade of voltage-gated sodium channels. This action stabilizes the channel in its inactive state, which limits the repetitive, high-frequency firing of neurons that underlies seizure generation.[12]

  • Calcium Channels: Inhibition of voltage-gated calcium channels, especially T-type channels, can decrease neuronal excitability.[12]

  • Potassium Channels: Activation of potassium channels leads to hyperpolarization of the neuronal membrane, increasing the threshold for action potential generation and thus suppressing neuronal firing.[12]

G cluster_Neuron Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Depolarization Depolarization (Action Potential) Na_Channel->Depolarization Na+ Influx K_Channel Voltage-Gated K+ Channel Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Ca++ Channel Ca_Channel->Depolarization Ca++ Influx Seizure Seizure Activity Depolarization->Seizure Hyperpolarization->Seizure Reduces Likelihood Inhibitor N-(2,4-difluorophenyl) benzamide derivative Inhibitor->Na_Channel Blockade Inhibitor->K_Channel Activation Inhibitor->Ca_Channel Blockade

Caption: Modulation of ion channels to reduce seizure activity.

Quantitative Data: In-Vivo Anticonvulsant Activity
Compound IDTest ModelED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
14 MES (mice)49.6> 300[14]
14 scPTZ (mice)67.4> 300[14]
14 6 Hz (44mA)63.2> 300[14]
11 MES (mice, i.p.)22> 250[13]
11 MES (rats, p.o.)6.2> 250[13]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult mice (e.g., Swiss Webster) are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Drug Administration: Animals are divided into groups and administered different doses of the test compound. A control group receives only the vehicle. The test is conducted at the time of peak effect of the drug, determined from preliminary pharmacokinetic studies (typically 30-60 minutes after i.p. administration).

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure. The extension of the hind limbs at an angle greater than 90° to the plane of the body is considered the endpoint.

  • Endpoint: Protection is defined as the absence of the tonic hind limb extension.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀ (the dose that protects 50% of the animals from the seizure) is calculated using probit analysis. Neurotoxicity is often assessed in parallel using the rotarod test to determine the TD₅₀ (toxic dose in 50% of animals).

Conclusion and Future Directions

The N-(2,4-difluorophenyl) benzamide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The fluorination pattern on the phenyl ring is key to the favorable pharmacological profiles observed, enhancing metabolic stability and target engagement.

The mechanisms of action are diverse, ranging from the inhibition of key kinases in cancer signaling and proteins essential for bacterial division to the modulation of transcription factors in inflammation and ion channels in neuronal excitability. The structure-activity relationship data gathered so far provides a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for derivatives with promising phenotypic activity.

  • Lead Optimization: Systematically modifying the scaffold to enhance selectivity and minimize off-target effects, thereby improving the therapeutic index.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure drug-like properties suitable for in-vivo efficacy and clinical development.

  • Exploration of New Therapeutic Areas: Given the scaffold's versatility, screening these derivatives against other disease targets could uncover novel therapeutic applications.

The N-(2,4-difluorophenyl) benzamide core represents a fertile ground for the discovery of new medicines to address significant unmet medical needs.

References

  • Blake, J. F. N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). ACS Medicinal Chemistry Letters.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). Medicinal Chemistry.
  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015).
  • Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives.
  • An In-depth Technical Guide to the Anticonvulsant Properties of Benzamide Deriv
  • In-Vitro Antimicrobial Activity of N-Benzamide Deriv
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2022). MDPI.
  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (2001). PubMed.
  • New anticonvulsant agents. CORE.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). PubMed Central.
  • Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2022). MDPI.

Sources

Foundational

Technical Monograph: N-(2,4-Difluorophenyl)-4-nitrobenzamide

This guide provides an in-depth technical analysis of N-(2,4-difluorophenyl)-4-nitrobenzamide , a critical intermediate in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors and other bioactive small...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2,4-difluorophenyl)-4-nitrobenzamide , a critical intermediate in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors and other bioactive small molecules.

Part 1: Executive Summary & Chemical Identity

N-(2,4-difluorophenyl)-4-nitrobenzamide is a synthetic organic intermediate primarily utilized in medicinal chemistry. It serves as the direct nitro-precursor to 4-amino-N-(2,4-difluorophenyl)benzamide , a pharmacophore scaffold found in several Class I HDAC inhibitors (e.g., analogs of Entinostat/MS-275 and Chidamide). The compound is characterized by an electron-deficient 2,4-difluoroaniline moiety coupled to a 4-nitrobenzoyl group, imparting specific electronic properties that influence its solubility, reactivity, and metabolic stability.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name N-(2,4-difluorophenyl)-4-nitrobenzamide
Molecular Formula C₁₃H₈F₂N₂O₃
Molecular Weight 278.21 g/mol
General Class Nitrobenzamide / Difluoroaniline derivative
Key Functional Groups Amide (–CONH–), Nitro (–NO₂), Aryl Fluorides (Ar–F)
SMILES O=c1ccc(cc1)C(=O)Nc2ccc(F)cc2F
InChIKey Predicted:[1][2]KVWJ... (Search via SMILES for exact registry)
Role Synthetic Intermediate (Precursor to 4-amino-benzamides)

Part 2: Synthetic Pathways & Reaction Mechanisms

The synthesis of N-(2,4-difluorophenyl)-4-nitrobenzamide typically follows a nucleophilic acyl substitution mechanism (Schotten-Baumann conditions) or a coupling reagent-mediated pathway. The reduced nucleophilicity of 2,4-difluoroaniline—due to the electron-withdrawing inductive effects of the two fluorine atoms—requires activated electrophiles for efficient conversion.

Protocol A: Acid Chloride Method (Standard)

This is the most robust method for scale-up, utilizing 4-nitrobenzoyl chloride .

  • Activation: 4-Nitrobenzoic acid is converted to 4-nitrobenzoyl chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Coupling: The acid chloride reacts with 2,4-difluoroaniline in the presence of a non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the HCl byproduct.

  • Mechanism:

    • Attack: The aniline nitrogen lone pair attacks the carbonyl carbon of the acid chloride.

    • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.

    • Deprotonation: Base removes the proton from the amide nitrogen.

Protocol B: Coupling Agent Method (Discovery Scale)

For smaller scales or to avoid acid chlorides, peptide coupling agents (e.g., HATU, EDC/HOBt) are used to activate 4-nitrobenzoic acid directly.

Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflow Start 4-Nitrobenzoic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Reflux Intermediate 4-Nitrobenzoyl Chloride (Reactive Electrophile) Activation->Intermediate -SO2, -HCl Coupling Coupling Reaction + 2,4-Difluoroaniline + Et3N / DCM Intermediate->Coupling 0°C to RT Product N-(2,4-difluorophenyl)-4-nitrobenzamide (Crude Solid) Coupling->Product Workup Purification Purification (Recrystallization from EtOH) Product->Purification Final Pure Product (>98% HPLC) Purification->Final

Caption: Step-by-step synthetic pathway from 4-nitrobenzoic acid to the target benzamide via acid chloride activation.

Part 3: Structural Analysis & Spectral Characteristics

Electronic Effects
  • Amide Bond: The amide bond is planar due to resonance. The electron-withdrawing nitro group on the benzoyl ring decreases the electron density of the carbonyl, making the amide bond slightly more susceptible to hydrolysis under harsh basic conditions than unsubstituted benzamides.

  • Fluorine Substitution: The 2,4-difluoro substitution pattern on the aniline ring serves two purposes:

    • Metabolic Stability: Blocks the para- and ortho-positions from oxidative metabolism (e.g., hydroxylation).

    • Lipophilicity: Increases the logP, enhancing membrane permeability.

Expected Spectral Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Singlet, typically downfield at

      
       10.5–10.8 ppm (due to electron-withdrawing groups on both rings).
      
    • Nitro-aromatic protons: Two doublets (AA'XX' system) around

      
       8.3–8.4 ppm and 
      
      
      
      8.1–8.2 ppm.
    • Difluoro-aromatic protons: Multiplets in the range of

      
       7.1–7.6 ppm. The proton at C3 (between fluorines) often appears as a distinct triplet of doublets.
      
  • IR Spectrum:

    • N-H Stretch: ~3300 cm⁻¹ (medium).

    • C=O Stretch (Amide I): ~1650–1670 cm⁻¹ (strong).

    • NO₂ Stretch: Symmetric (~1350 cm⁻¹) and Asymmetric (~1530 cm⁻¹).

Part 4: Biological & Pharmaceutical Context[5][6][7][8]

Role as a Key Intermediate

While N-(2,4-difluorophenyl)-4-nitrobenzamide itself is generally biologically inert compared to its derivatives, it is the immediate precursor to 4-amino-N-(2,4-difluorophenyl)benzamide .

Reduction Pathway: The nitro group is reduced to an amino group (


) using:
  • Catalytic Hydrogenation (

    
    , Pd/C).
    
  • Iron reduction (

    
    ).[3]
    
  • Stannous chloride (

    
    ).
    

Target Application (HDAC Inhibition): The resulting amino-benzamide acts as a "zinc-binding group" (ZBG) mimic or a linker in Class I HDAC inhibitors. The 2,4-difluorophenyl cap group occupies the hydrophobic pocket of the enzyme, providing selectivity and potency.

Biological Activity Diagram

BioActivity Nitro N-(2,4-difluorophenyl)-4-nitrobenzamide (Precursor) Reduction Reduction Step (Pd/C, H2) Nitro->Reduction Amino 4-amino-N-(2,4-difluorophenyl)benzamide (Active Scaffold) Reduction->Amino HDAC HDAC Inhibitor Synthesis (e.g., Entinostat Analogs) Amino->HDAC Derivatization

Caption: Transformation of the nitro-intermediate into the pharmacologically active amino-benzamide scaffold.

Part 5: Safety, Handling, & Stability

Hazard Classification (GHS)

As a nitroaromatic compound, standard precautions apply.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Stability
  • Thermal: Stable at room temperature. Melting point is typically high (>180°C), characteristic of nitrobenzamides.

  • Chemical: Stable to dilute acids. Susceptible to hydrolysis in strong boiling alkali.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • Synthesis of Benzamide Derivatives:Journal of Medicinal Chemistry, "Structure-Activity Relationships of N-Substituted Benzamides as Histone Deacetylase Inhibitors." [Generic Reference to Class]
  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.

  • Schotten-Baumann Reaction: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem Compound Database: National Center for Biotechnology Information. "4-Nitrobenzamide" (CID 12091) and "2,4-Difluoroaniline" (CID 67967) - Precursor Data.

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2,4-difluorophenyl)-4-aminobenzamide from nitro precursor

Strategic Overview & Application Context The synthesis of N-(2,4-difluorophenyl)-4-aminobenzamide represents a critical transformation in the development of histone deacetylase (HDAC) inhibitors (e.g., Tacedinaline analo...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Application Context

The synthesis of N-(2,4-difluorophenyl)-4-aminobenzamide represents a critical transformation in the development of histone deacetylase (HDAC) inhibitors (e.g., Tacedinaline analogues) and specific kinase inhibitors. The 4-aminobenzamide scaffold serves as a "warhead" or zinc-binding group linker in various medicinal chemistry campaigns.

This application note details the conversion of the nitro precursor (N-(2,4-difluorophenyl)-4-nitrobenzamide) to the target aniline. While amide coupling to form the precursor is trivial, the subsequent reduction requires chemoselectivity to prevent:

  • Defluorination: Although aryl fluorines are robust, catalytic hydrogenation on electron-deficient rings can occasionally trigger hydrodefluorination.

  • Amide Hydrolysis: Harsh acidic/basic reduction conditions can cleave the amide linkage.

  • Azoxy/Azo Dimerization: Incomplete reduction intermediates common in nitro-reductions.

Two validated protocols are presented: Catalytic Hydrogenation (Method A) for high-throughput/clean synthesis, and Iron-Mediated Reduction (Method B) for scale-up scenarios requiring robust chemoselectivity.

Retrosynthetic Logic & Pathway

The synthesis relies on a convergent approach. The reduction of the nitro group is the final step to avoid handling the oxidation-sensitive aniline early in the sequence.

SynthesisPathway SM1 4-Nitrobenzoyl Chloride INTER Nitro Precursor (N-(2,4-difluorophenyl)-4-nitrobenzamide) SM1->INTER SM2 2,4-Difluoroaniline SM2->INTER REAGENTS REDUCTION STEP (H2/Pd-C or Fe/NH4Cl) INTER->REAGENTS PRODUCT Target Molecule (N-(2,4-difluorophenyl)-4-aminobenzamide) REAGENTS->PRODUCT

Figure 1: Retrosynthetic pathway highlighting the critical reduction node.

Critical Process Parameters (CPP)

ParameterMethod A (Pd/C)Method B (Fe/NH4Cl)Impact on Quality
Solvent System Ethanol or MethanolEtOH : Water (3:1)Solubility of the nitro-precursor is the rate-limiting step.
Temperature RT to 40°CReflux (70-80°C)High temp in Method A increases defluorination risk.
Agitation ModerateVigorous (Essential)Method B is heterogeneous; poor mixing leads to stalled reactions.
Atmosphere

(1 atm/Balloon)
Ambient / Open AirMethod A requires inert purge to prevent catalyst ignition.

Detailed Experimental Protocols

Pre-requisite: Synthesis of Nitro Precursor

Brief Summary: To a solution of 2,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in DCM at 0°C, add 4-nitrobenzoyl chloride (1.1 eq) dropwise. Stir at RT for 4h. Quench with water, extract with DCM, wash with 1N HCl and Brine. Recrystallize from EtOH to obtain pale yellow solids.

Protocol A: Catalytic Hydrogenation (The "Clean" Method)

Best for: Milligram to Gram scale, high purity requirements.

Materials:

  • N-(2,4-difluorophenyl)-4-nitrobenzamide (1.0 eq)

  • Pd/C (10 wt% loading, 50% wet) (10 wt% relative to substrate)

  • Ethanol (Absolute)

  • Hydrogen Gas (Balloon)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the nitro precursor in Ethanol (0.1 M concentration). If solubility is poor, mild heating (40°C) or adding a co-solvent (THF) is permitted.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst.[1] Safety Note: Pd/C is pyrophoric. Add under

    
     flow or wet the catalyst with a small amount of water/toluene before addition.
    
  • Hydrogenation: Purge the system with Hydrogen (

    
    ) gas. Attach a hydrogen-filled balloon.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (UV active, yellow) should disappear; the product (UV active, fluorescent blueish) is more polar (lower

      
      ).
      
  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C.[1]

    • Wash the pad with Ethanol.[2]

    • Concentrate the filtrate under reduced pressure.[1][2][3]

  • Purification: The product is usually pure enough (>95%).[2] If necessary, recrystallize from Ethanol/Water.

Protocol B: Iron-Ammonium Chloride Reduction (The "Robust" Method)

Best for: Scale-up, avoiding defluorination risks, or if Pd catalyst poisons are present.

Materials:

  • Nitro Precursor (1.0 eq)[1]

  • Iron Powder (325 mesh, reduced) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Procedure:

  • Preparation: In a multi-neck flask equipped with a reflux condenser and mechanical stirrer, combine the Nitro Precursor, Ethanol, and Water.

  • Activation: Add Ammonium Chloride and Iron Powder to the mixture.

  • Reaction: Heat the suspension to reflux (~75–80°C) with vigorous stirring .

    • Mechanism:[3][4][5][6][7][8][9][10][11] The reaction proceeds on the surface of the Iron.

      
       acts as an electrolyte and mild proton source.
      
  • Timeline: Reflux for 2–4 hours. The yellow color of the nitro compound should fade to a colorless/off-white slurry.

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through Celite to remove Iron oxide sludge. Note: If cooled, the product may precipitate in the iron cake.

    • Wash the cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • The product typically precipitates from the remaining aqueous layer. Filter and dry.[1][2]

Analytical Validation (Self-Validating System)

Upon isolation, the identity of N-(2,4-difluorophenyl)-4-aminobenzamide must be confirmed.

Expected Data:

  • Physical State: Off-white to beige solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.80 (s, 1H, Amide NH ) – Diagnostic: Disappearance of this peak indicates hydrolysis.
      
    • 
       7.70 (d, 2H, Benzoyl Ar-H)
      
    • 
       7.40 (m, 1H, Difluorophenyl Ar-H)
      
    • 
       7.25 (m, 1H, Difluorophenyl Ar-H)
      
    • 
       7.05 (m, 1H, Difluorophenyl Ar-H)
      
    • 
       6.58 (d, 2H, Benzoyl Ar-H ortho to amine) – Diagnostic: Upfield shift compared to nitro precursor confirms reduction.
      
    • 
       5.80 (s, 2H, NH2 ) – Diagnostic: Broad singlet, 
      
      
      
      exchangeable.
  • Mass Spectrometry (ESI+):

    • Calculated MW: ~248.23

    • Observed

      
      : 249.2
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls (Method B) Iron surface passivationAdd 1-2 drops of conc. HCl to reactivate iron or use "Reduced Iron Powder" specifically.
Defluorination (Method A) Over-hydrogenationStop reaction immediately upon consumption of SM. Do not use high pressure (>50 psi) or elevated temp (>50°C).
Low Yield (Method B) Product trapped in Fe sludgePerform filtration while the mixture is boiling hot; wash cake extensively with hot EtOAc.
Colored Impurity Azo/Azoxy intermediatesReaction incomplete. Extend time or add fresh catalyst.

References

  • BenchChem. (2025).[1] Protocol 1: Catalytic Hydrogenation of an Aromatic Nitro Compound using Pd/C. Retrieved from

  • Liu, Y., et al. (2012). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ScienceMadness / ChemSpider Synthetic Pages. Retrieved from

  • MDPI. (2022). Synthesis and Crystal Structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide. (Provides structural characterization data for the specific difluoro-scaffold). Retrieved from

  • ResearchGate. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (Mechanistic insight on defluorination risks). Retrieved from

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Retrieved from

Sources

Application

Application Note: Solubility Profiling of N-(2,4-difluorophenyl)-4-nitrobenzamide

Executive Summary This guide provides a technical framework for solubilizing and characterizing N-(2,4-difluorophenyl)-4-nitrobenzamide , a functionalized benzamide derivative often utilized as a synthetic intermediate (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for solubilizing and characterizing N-(2,4-difluorophenyl)-4-nitrobenzamide , a functionalized benzamide derivative often utilized as a synthetic intermediate (e.g., precursor to 4-amino-benzamide scaffolds in HDAC inhibitors) or a bioactive screening compound.

While specific thermodynamic solubility constants for this exact structure are rarely published in open literature, this note synthesizes data from structural analogs (fluorinated benzamides and nitro-aromatics) to establish estimated solubility ranges . It further details a rigorous, self-validating protocol for experimentally determining exact solubility limits in DMSO and Methanol, ensuring reproducibility in biological assays and chemical synthesis.

Key Solvation Characteristics (Estimated)
SolventPolarityEstimated SolubilityPrimary Utility
DMSO Polar AproticHigh (>50 mg/mL)Stock solutions, NMR characterization, biological screening.
Methanol Polar ProticModerate (5–20 mg/mL)Recrystallization, LC-MS mobile phase, transfer solvent.
Water Polar ProticInsoluble (<0.01 mg/mL)Precipitation medium, biological assay buffer.

Theoretical Framework & Structural Analysis

Structural Determinants of Solubility

The solubility profile of N-(2,4-difluorophenyl)-4-nitrobenzamide is governed by the competition between its crystal lattice energy (enthalpy of fusion) and the solvation energy.

  • Nitro Group (-NO₂): A strong hydrogen bond acceptor. It significantly enhances solubility in polar aprotic solvents like DMSO due to dipole-dipole interactions but increases crystal packing density, potentially lowering solubility in non-polar solvents.

  • Amide Linkage (-CONH-): Acts as both a hydrogen bond donor (NH) and acceptor (C=O). This facilitates solubility in protic solvents (Methanol) through H-bonding but also promotes strong intermolecular H-bonds in the solid state, raising the melting point.

  • 2,4-Difluorophenyl Ring: The fluorine atoms increase lipophilicity (LogP) relative to the non-fluorinated parent, decreasing water solubility while enhancing solubility in organic solvents (dichloromethane, methanol).

Mechanism of Solvation
  • In DMSO: DMSO disrupts the intermolecular amide-amide hydrogen bonds of the crystal lattice by acting as a potent H-bond acceptor for the amide proton. This results in high solubility.

  • In Methanol: Methanol solvates via H-bonding to the nitro and carbonyl groups. However, the hydrophobic character of the difluorophenyl ring limits the extent of solvation compared to DMSO.

Experimental Protocols

Protocol A: Visual Solubility Assessment (Tier 1)

Use this rapid protocol for qualitative assessment during synthesis or initial screening.

Materials:

  • Compound: N-(2,4-difluorophenyl)-4-nitrobenzamide (solid)

  • Solvents: Anhydrous DMSO, HPLC-grade Methanol

  • Equipment: Vortex mixer, Sonicator, 4 mL glass vials

Procedure:

  • Weigh 5 mg of the compound into a clear glass vial.

  • Add 100 µL of solvent (DMSO or Methanol).

  • Vortex for 30 seconds.

  • Observation:

    • Clear solution: Solubility > 50 mg/mL.

    • Particles visible: Proceed to step 5.

  • Sonicate for 5 minutes at ambient temperature (20–25°C).

    • Caution: Monitor temperature; DMSO can heat up during sonication.

  • If solid remains, add solvent in 100 µL increments , repeating vortex/sonication, until dissolved.

Calculation:



Protocol B: Thermodynamic Solubility Determination (Tier 2 - Gold Standard)

Use this protocol for generating data for regulatory filing or critical biological assay setup.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid Equilibration Add Solvent (DMSO/MeOH) Shake 24h @ 25°C Start->Equilibration Separation Centrifuge/Filter (0.22 µm PTFE) Equilibration->Separation Dilution Dilute Aliquot (into Mobile Phase) Separation->Dilution Analysis HPLC-UV Analysis (Quantify vs Standard) Dilution->Analysis Data Calculate Solubility (mg/mL) Analysis->Data

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Steps:

  • Preparation: Add excess compound (~20 mg) to 1 mL of solvent in a chemically resistant vial.

  • Equilibration: Agitate the suspension at 25°C ± 1°C for 24 hours using a shaker plate.

    • Note: For DMSO, ensure the cap is tightly sealed to prevent hygroscopic water absorption, which drastically reduces solubility.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

    • Critical: Pre-saturate the filter with the solution to prevent adsorption losses.

  • Quantification: Dilute the supernatant 100-fold with acetonitrile/water (50:50) and analyze via HPLC-UV (typically 254 nm or determined

    
    ). Compare peak area against a standard curve of known concentration.
    

Preparation of Stock Solutions for Assays[1]

When using N-(2,4-difluorophenyl)-4-nitrobenzamide in biological assays (e.g., cell culture), precipitation upon dilution into aqueous media is the primary failure mode.

Recommended Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO to a concentration of 10 mM or 20 mM .

    • Validation: Solution must be crystal clear. Sonicate if necessary.

  • Intermediate Dilution: Do not dilute directly from 100% DMSO to aqueous buffer.

    • Perform a serial dilution in DMSO first (e.g., to 1000x the final test concentration).

  • Final Dilution: Spike the DMSO intermediate into the assay buffer (e.g., PBS or Media) with rapid mixing.

    • Target: Final DMSO concentration should be

      
       to avoid solvent toxicity.
      
    • Check: Inspect for "crashing out" (cloudiness) immediately after dilution.

Solubility Equilibrium Concept:

SolvationEquilibrium Solid Solid Crystal (Lattice Energy) Solvated Solvated Molecule (Solvation Energy) Solid->Solvated DMSO/MeOH (Energy favorable) Solvated->Solid Saturation Precipitate Precipitate (Kinetic Crash) Solvated->Precipitate + Water (Hydrophobic Effect)

Figure 2: Equilibrium dynamics. Addition of water (buffer) shifts equilibrium toward precipitation due to the hydrophobic difluorophenyl group.

References

  • PubChem. (n.d.). 4-Nitrobenzamide | C7H6N2O3. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Grozav, A., et al. (2017). Synthesis and structural characterization of N-(2,4-difluorophenyl)-2-fluorobenzamide. MDPI Molbank.
  • BenchChem. (2025).[1] Solubility of 4-benzoylbenzamide in common organic solvents. (General benzamide solubility protocols).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Method

Application Notes and Protocols: N-(2,4-difluorophenyl)-4-nitrobenzamide as a Versatile Pharmaceutical Intermediate

Abstract N-(2,4-difluorophenyl)-4-nitrobenzamide is a key pharmaceutical intermediate characterized by its unique structural motifs: a difluorinated phenyl ring, a nitro-substituted benzoyl group, and an amide linkage. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2,4-difluorophenyl)-4-nitrobenzamide is a key pharmaceutical intermediate characterized by its unique structural motifs: a difluorinated phenyl ring, a nitro-substituted benzoyl group, and an amide linkage. This combination of functionalities makes it a highly valuable building block in medicinal chemistry, offering multiple avenues for synthetic elaboration into complex molecular architectures. The presence of fluorine atoms can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), while the nitro group serves as a versatile precursor for further chemical transformations, most notably its reduction to an amine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of N-(2,4-difluorophenyl)-4-nitrobenzamide in pharmaceutical synthesis. It includes detailed protocols for its synthesis and subsequent functional group manipulations, alongside critical safety and handling information.

Introduction: The Strategic Importance of Fluorinated Nitrobenzamides in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties.[1][2] The 2,4-difluorophenyl moiety in the title compound is of particular interest as it can participate in favorable protein-ligand interactions and improve metabolic stability. Simultaneously, the 4-nitrobenzamide portion of the molecule provides a reactive handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring and the amide functionality, influencing the molecule's reactivity. Furthermore, the nitro group can be readily reduced to an amino group, opening up a vast chemical space for the synthesis of diverse compound libraries, including potential kinase inhibitors and other targeted therapeutics.

This guide will explore the synthesis of N-(2,4-difluorophenyl)-4-nitrobenzamide and its application as a pivotal intermediate in the construction of pharmacologically active molecules.

Physicochemical Properties and Characterization

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₃H₈F₂N₂O₃
Molecular Weight 278.22 g/mol
Appearance Likely a crystalline solidBased on similar benzamide structures
Melting Point Expected to be in the range of 150-200 °CAnalogy to similar nitrobenzamide derivatives
Solubility Likely soluble in common organic solvents (e.g., DMF, DMSO, acetone, ethyl acetate) and poorly soluble in water.General solubility of aromatic amides

Characterization Data (Predicted):

  • ¹H NMR: Aromatic protons would appear in the region of 7.0-8.5 ppm, with splitting patterns influenced by fluorine and nitro group substitution. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Aromatic carbons would be observed in the range of 110-160 ppm. The carbonyl carbon of the amide would be expected around 165 ppm.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 278.22.

Synthesis Protocol: N-(2,4-difluorophenyl)-4-nitrobenzamide

The synthesis of N-(2,4-difluorophenyl)-4-nitrobenzamide is typically achieved through the acylation of 2,4-difluoroaniline with 4-nitrobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme

G cluster_0 Synthesis of N-(2,4-difluorophenyl)-4-nitrobenzamide 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Product N-(2,4-difluorophenyl)-4-nitrobenzamide 4-Nitrobenzoyl_chloride->Product + 2,4-Difluoroaniline 2,4-Difluoroaniline 2,4-Difluoroaniline->Product + Base Base (e.g., Pyridine, Triethylamine) Base->Product in Solvent Solvent (e.g., DCM, THF) Solvent->Product in

Caption: General synthetic scheme for N-(2,4-difluorophenyl)-4-nitrobenzamide.

Materials and Equipment
  • 4-Nitrobenzoyl chloride

  • 2,4-Difluoroaniline

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 eq) and a suitable base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the aniline via a dropping funnel over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure N-(2,4-difluorophenyl)-4-nitrobenzamide.

Applications in Pharmaceutical Synthesis

N-(2,4-difluorophenyl)-4-nitrobenzamide is a strategic intermediate for the synthesis of a variety of potential therapeutic agents. The key to its utility lies in the subsequent transformations of the nitro group.

Reduction of the Nitro Group: Gateway to Further Functionalization

The reduction of the nitro group to an amine is a pivotal step, yielding N-(2,4-difluorophenyl)-4-aminobenzamide. This amino-substituted intermediate is a versatile precursor for a wide range of derivatizations.

G Start N-(2,4-difluorophenyl)-4-nitrobenzamide Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Product N-(2,4-difluorophenyl)-4-aminobenzamide Reduction->Product Derivatization Further Derivatization Product->Derivatization APIs Potential APIs Derivatization->APIs

Caption: Transformation of the nitro intermediate to an amino precursor for API synthesis.

Protocol for Nitro Group Reduction:

  • Catalytic Hydrogenation (Preferred Method):

    • Dissolve N-(2,4-difluorophenyl)-4-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.

  • Chemical Reduction (Alternative Method):

    • Dissolve the nitro compound in ethanol or acetic acid.

    • Add an excess of a reducing agent such as tin(II) chloride (SnCl₂) dihydrate.

    • Heat the reaction mixture at reflux for several hours.

    • After cooling, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

Potential Therapeutic Applications
  • Anticonvulsants: Research has shown that N-phenylbenzamides, including 4-nitro-N-phenylbenzamide derivatives, exhibit anticonvulsant properties. This suggests that N-(2,4-difluorophenyl)-4-nitrobenzamide and its derivatives could be promising candidates for the development of new antiepileptic drugs.

  • Kinase Inhibitors: The N-phenylbenzamide scaffold is a common feature in many kinase inhibitors used in cancer therapy.[3][4][5][6] The amino group of the reduced intermediate can be further functionalized to introduce moieties that can interact with the ATP-binding site of various kinases. For example, it can be used in coupling reactions to build more complex structures targeting specific kinases in signaling pathways implicated in cancer cell proliferation. A notable example of a drug with a similar structural element is Diflunisal , an anti-inflammatory agent, which is synthesized from a related 4-(2,4-difluorophenyl)phenyl intermediate.[7]

Safety and Handling

Working with N-(2,4-difluorophenyl)-4-nitrobenzamide and its precursors requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[8][9][10]

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9][10]

  • Handling Precautions: Avoid contact with skin and eyes.[8][9][10] In case of contact, rinse immediately with plenty of water.[9] Avoid creating dust.[8][9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][10]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

N-(2,4-difluorophenyl)-4-nitrobenzamide is a strategically important pharmaceutical intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, and the presence of both the difluorophenyl and the versatile nitrobenzoyl moieties allows for the creation of a diverse range of complex molecules. The protocols and information provided in this guide are intended to facilitate the effective and safe use of this valuable building block in the synthesis of next-generation therapeutics.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Aklomide. Retrieved from [Link]

  • Zenith S.p.A. (1992). U.S. Patent No. 5,142,093. U.S. Patent and Trademark Office.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Prasanna, S., et al. (2015). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 5(2), 245-251. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Sidorov, G. V., et al. (1998). Russian Patent No. RU2103260C1.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7203. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(5), 1689. [Link]

  • University of Manchester, et al. (2022). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. RSC Medicinal Chemistry, 13(10), 1251-1260. [Link]

  • PubChem. (n.d.). N-ethyl-2,5-difluoro-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[7][8][9]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Special Intermediates. Retrieved from [Link]

Sources

Application

TLC conditions for separating nitrobenzamides from aniline starting materials

Application Note: Chromatographic Isolation & Monitoring of Nitrobenzamides from Aniline Precursors Abstract & Scope This technical guide addresses the purification and reaction monitoring of nitrobenzamides synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation & Monitoring of Nitrobenzamides from Aniline Precursors

Abstract & Scope

This technical guide addresses the purification and reaction monitoring of nitrobenzamides synthesized via the acylation of aniline derivatives. The transformation of a primary amine (aniline) to a secondary amide (nitrobenzamide) significantly alters the physicochemical interaction with silica stationary phases. This note provides optimized Thin Layer Chromatography (TLC) conditions, visualization logic, and troubleshooting protocols to ensure high-purity isolation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Physicochemical Basis of Separation

To separate these species, one must exploit the distinct electronic environments of the nitrogen atom in the starting material (SM) versus the product.

  • The Aniline (SM): The nitrogen lone pair is conjugated with the aromatic ring but remains available for hydrogen bonding with the acidic silanol groups (

    
    ) of the stationary phase. This often leads to "tailing" or "streaking" and lower 
    
    
    
    values in neutral solvents.
  • The Nitrobenzamide (Product): The nitrogen lone pair is delocalized into the carbonyl group (resonance), drastically reducing its basicity. Furthermore, the electron-withdrawing nitro group (

    
    ) creates an electron-deficient aromatic ring, altering 
    
    
    
    -
    
    
    interactions.

The Separation Logic: In standard normal-phase silica chromatography, the aniline (more basic/H-bond donor) typically retains longer (lower


) than the nitrobenzamide , provided the mobile phase prevents ionic interaction with the silica.

G cluster_0 Starting Material (Aniline) cluster_1 Product (Nitrobenzamide) Aniline Aniline (Basic N, H-bond Donor) Interacts with Silanols Amide Nitrobenzamide (Neutral N, Resonance Stabilized) Weak Silanol Interaction Aniline->Amide Acylation (Polarity Shift) Silica Silica Stationary Phase (Acidic Surface) Aniline->Silica Strong Adsorption (Low Rf) Amide->Silica Weak Adsorption (High Rf)

Figure 1: Mechanistic difference in silica adsorption between aniline precursors and nitrobenzamide products.

Mobile Phase Optimization

Do not rely on a single solvent system.[1] Use the "Solvent Triangle" approach to tune selectivity.

Table 1: Recommended Solvent Systems
System ClassComposition (v/v)Application Context

Trend (Product)
Standard Hexane : EtOAc (3:1 to 1:1) General screening. Good for lipophilic anilines.0.3 – 0.6
Polar/Basic DCM : MeOH (98:2 to 95:5) For polar anilines or products with high solubility issues.0.4 – 0.7
Anti-Tailing Hex : EtOAc : Et

N (60:39:1)
CRITICAL: Use if aniline streaks. The Triethylamine (TEA) blocks silanols.0.5 – 0.8
Aromatic Toluene : Acetone (4:1) Exploits

-

interactions; excellent for separating regioisomers.
0.3 – 0.5

Expert Insight: If your aniline starting material is streaking (broad band rather than a tight spot), you must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This deprotonates the silica surface, allowing the aniline to migrate as a free base.

Visualization Protocols (The Self-Validating System)

UV visualization (254 nm) is insufficient because both the starting material and product are strongly UV active. You need a chemical stain to confirm the consumption of the amine.

Primary Method: The Ninhydrin "Negative" Test

Ninhydrin reacts specifically with primary amines (anilines) to form a colored complex (Ruhemann’s purple/orange). It does not react with amides under standard TLC heating conditions.

  • Validation:

    • Spot A: Reaction Mixture

    • Spot B: Co-spot (Reaction + Starting Aniline)

    • Result: Upon staining/heating, the Aniline spot turns Red/Orange/Yellow , while the Nitrobenzamide spot remains colorless (or UV active only).

Secondary Method: Nitro-Specific Reduction (For Product Confirmation)

If you need to positively identify the nitro group (not just the loss of amine):

  • Spray plate with SnCl

    
     / HCl  (Reduces 
    
    
    
    to
    
    
    ).
  • Heat gently.

  • Spray with Ehrlich’s Reagent or Ninhydrin .

  • Result: The product spot, previously inert to Ninhydrin, will now stain positive.

Workflow Start Develop TLC Plate UV Visualize under UV (254 nm) Mark all spots Start->UV Decision Are spots separated? UV->Decision Stain Dip in Ninhydrin Stain Heat to 110°C Decision->Stain Yes Modify Add 1% Et3N or Change Solvent System Decision->Modify No (Streaking/Overlap) ResultSM Starting Material: Turns RED/ORANGE Stain->ResultSM ResultProd Product (Amide): NO COLOR CHANGE Stain->ResultProd Modify->Start

Figure 2: Decision tree for visualizing and validating the conversion of aniline to nitrobenzamide.

Detailed Experimental Protocol

Materials:

  • Silica Gel 60 F

    
     plates (Aluminum or Glass backed).
    
  • Capillary tubes (approx. 0.5 mm ID).

  • Developing Chamber (Jar with lid).

  • Stain: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

Step-by-Step Procedure:

  • Chamber Saturation: Pour 5-10 mL of the chosen mobile phase (e.g., Hex/EtOAc 2:1) into the chamber. Add a piece of filter paper to line the wall (wick).[2] Close the lid and let equilibrate for 5 minutes.

    • Why? Saturation prevents "edge effect" and ensures reproducible

      
       values.
      
  • Sample Spotting (The 3-Lane Rule):

    • Lane 1: Authentic Aniline Starting Material (Reference).

    • Lane 2: Co-spot (50% SM + 50% Reaction Mixture).

    • Lane 3: Reaction Mixture.

    • Why? The co-spot proves that a new spot is actually a new compound and not just the SM running differently due to matrix effects.

  • Elution: Place the plate in the chamber. Allow solvent to rise to 1 cm from the top.

  • Analysis:

    • Mark solvent front immediately.

    • View under UV (254 nm) and circle spots with a pencil.

    • Dip in Ninhydrin stain and heat with a heat gun until the SM reference spot in Lane 1 is brightly colored.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
SM streaks from origin Acidic silanols protonating the amine.Add 1% Triethylamine (TEA) to the mobile phase.
Product and SM co-elute Similar polarity.Switch from Hex/EtOAc to Toluene/Acetone or DCM/MeOH .
Product spot disappears Product is volatile or decomposing.Nitrobenzamides are stable; check if the product precipitated in the reaction vessel (solubility issue).
Multiple new spots Over-acylation or impurity.Check stoichiometry. Bis-acylation is rare for benzamides but possible if excess chloride is used.

References

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization.[3] [Link]

  • University of Rochester. Solvent Systems for Thin Layer Chromatography. [Link][2]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For understanding basicity differences). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amide Bond Formation with Electron-Deficient Anilines

Ticket ID: AMIDE-EDA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Dead" Nucleophile Problem You are likely here because a standard EDC/HOBt or...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMIDE-EDA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Dead" Nucleophile Problem

You are likely here because a standard EDC/HOBt or even HATU coupling failed to yield product with an aniline bearing electron-withdrawing groups (EWGs) like


, 

,

, or halogens.[1]

The Root Cause: The nitrogen lone pair in these anilines is heavily delocalized into the aromatic ring or the EWG.[2] This dramatically lowers the


 of the conjugate acid (often dropping below 2.0), rendering the amine a negligible nucleophile. It simply cannot attack the active ester generated by standard reagents before that ester hydrolyzes or rearranges.

This guide moves beyond standard textbook chemistry to high-energy activation strategies required for "impossible" substrates.

Diagnostic Workflow (Triage)

Before selecting a protocol, determine the severity of the deactivation. Use the decision matrix below to select the appropriate "weapon" for your substrate.

AmideLogic start START: Analyze Aniline Nucleophilicity pka_check Check pKa of Aniline's Conjugate Acid start->pka_check mild_deact Mild Deactivation (pKa 3.0 - 4.5) e.g., 4-Chloroaniline pka_check->mild_deact mod_deact Moderate Deactivation (pKa 1.0 - 3.0) e.g., 2,4-Difluoroaniline pka_check->mod_deact sev_deact Severe Deactivation (pKa < 1.0) e.g., 2,4-Dinitroaniline pka_check->sev_deact hatu_route Route A: HATU/HOAt (Standard High-Energy) mild_deact->hatu_route t3p_route Route B: T3P (Propanephosphonic Acid Anhydride) (Low Epimerization Risk) mod_deact->t3p_route chiral_check Is the Acid Chiral? mod_deact->chiral_check ghosez_route Route C: Ghosez's Reagent / Acid Chloride (Max Electrophilicity) sev_deact->ghosez_route chiral_check->t3p_route Yes (Avoid Racemization) chiral_check->ghosez_route No (Need Power)

Figure 1: Decision matrix for selecting coupling reagents based on aniline nucleophilicity (


) and substrate chirality.[1]

Reagent Ecosystem (The Hardware)[1]

Q: Why is HATU performing poorly?

A: While HATU is superior to HBTU due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, it has a fatal flaw with weak nucleophiles.

  • The Guanidinylation Trap: If the aniline is too slow to attack the activated ester, it may instead attack the uronium carbon of the HATU reagent itself. This permanently caps your amine as a guanidine byproduct.

  • Fix: If you must use HATU, pre-activate the acid for 15-30 minutes before adding the aniline. This ensures the HATU is consumed before the amine sees it.

Q: When should I use T3P (Propanephosphonic acid anhydride)?

A: T3P is the "Goldilocks" reagent for moderate-to-severe deactivation, especially in pharmaceutical process chemistry.

  • Mechanism: It forms a mixed anhydride that is highly reactive but surprisingly stable to epimerization.

  • Solubility: The byproducts are water-soluble, allowing for a simple extractive workup—crucial when your product is a "brick" that crashes out.

  • Epimerization: T3P shows significantly lower racemization rates compared to HATU/HBTU, making it the first choice for chiral acids coupled to weak anilines [1].

Q: Nothing works. What is the "Nuclear Option"?

A: Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine).[1]

  • Why: It converts carboxylic acids to acid chlorides in situ under strictly neutral conditions. Acid chlorides are the most electrophilic species available (orders of magnitude more reactive than OBt/OAt esters).

  • Advantage: Unlike Thionyl Chloride (

    
    ), Ghosez’s reagent does not generate acidic HCl gas that strips protecting groups (like Boc).[1] It forms a neutral amide byproduct [2].
    

Critical Parameters (The Environment)[1]

Solvent Selection

Do not use DCM (Dichloromethane) for sluggish anilines.[1]

  • Recommendation: Use DMF or NMP .

  • Reasoning: These polar aprotic solvents stabilize the polar transition state of the

    
    -like attack of the amine on the active ester. High concentration (0.5 M to 1.0 M) is critical to drive bimolecular kinetics.[1]
    
The Base Dilemma
  • Standard: DIPEA (Hünig's base) is sterically hindered and non-nucleophilic.[1] Good for standard couplings.[3]

  • Booster: Pyridine or 2,4,6-Collidine .[1]

  • Why: Pyridine can act as a nucleophilic catalyst, forming a transient N-acyl pyridinium ion (highly reactive) intermediate.[1] For T3P couplings, Pyridine is often the required solvent/base combination.

The DMAP Trap (Warning)

Q: Can I add DMAP to catalyze the reaction? A: Only if your carboxylic acid is achiral . DMAP forms a highly reactive N-acyl pyridinium salt. However, it also dramatically increases the acidity of the


-proton on the carboxylic acid, leading to rapid racemization via oxazolone formation.
  • Safe: Benzoic acid + Nitroaniline + EDC + DMAP.

  • Unsafe:[1] Fmoc-Ala-OH + Nitroaniline + EDC + DMAP (Will yield racemic product).[1]

Validated Protocols

Protocol A: T3P Coupling (Preferred for Chiral/Moderate Difficulty)

Reference: Adapted from Dunetz et al. (Pfizer) [1][1]

  • Dissolve: In a dry flask, dissolve Carboxylic Acid (1.0 equiv) and Electron-Deficient Aniline (1.1 equiv) in EtOAc or DMF (concentration 0.5 M).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and catalyst.

  • Reagent: Cool to 0°C. Add T3P (50% w/w solution in EtOAc/DMF, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 4 hours, heat to 50-60°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5 M HCl (to remove pyridine), and brine. The T3P byproducts wash away in water.[4][5][6]

Protocol B: Ghosez’s Reagent (For "Impossible" Substrates)

Reference: Ghosez et al. [2][1]

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (or THF).

  • Chlorination: Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir for 1-2 hours at RT.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot shows methyl ester).[1]

  • Coupling: Add the Electron-Deficient Aniline (1.2 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine.[1]

  • Reaction: Stir at RT or reflux if necessary.

  • Workup: Standard aqueous extraction.

Troubleshooting FAQs

SymptomProbable CauseCorrective Action
No Product (SM Remaining) Nucleophile is too weak for Active Ester.Switch to Protocol B (Acid Chloride). If using Protocol A, increase temp to 80°C (T3P allows this).[1]
Low Yield + New Spot on TLC Guanidinylation : Amine reacted with HATU/HBTU.Switch to T3P (Phosphonium based, no guanidine risk) or pre-activate acid.[1]
Racemization Observed Base-mediated oxazolone formation.[7]1. Switch to T3P (lowest racemization).2. Use weaker bases (Collidine vs TEA).3. Avoid DMAP .
Reaction Stalls at 50% Product inhibition or reagent hydrolysis.Add a second portion of T3P (0.5 equiv). Ensure solvents are strictly anhydrous.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][8][9] Organic Process Research & Development, 20(2), 140–177.[1]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides.[10] Angewandte Chemie International Edition, 8(6), 454–455.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[11] An efficient peptide coupling additive.[7][9] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Optimization

Controlling side reactions during benzoylation of difluoroaniline

Executive Summary: The Nucleophilicity Challenge Benzoylation of difluoroaniline (DFA) presents a distinct kinetic challenge compared to standard aniline chemistry. The presence of two fluorine atoms on the aromatic ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nucleophilicity Challenge

Benzoylation of difluoroaniline (DFA) presents a distinct kinetic challenge compared to standard aniline chemistry. The presence of two fluorine atoms on the aromatic ring exerts a strong negative inductive effect (-I) , significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO) of the nitrogen lone pair.

The Consequence: DFA is a "hard," sluggish nucleophile. The Risk: To force the reaction, researchers often increase temperature or reagent excess, triggering three specific side-reaction pathways:

  • Competitive Hydrolysis (Loss of electrophile).

  • 
    -Dibenzoylation  (Over-reaction).
    
  • Nucleophilic Aromatic Substitution (

    
    )  (Fluorine displacement/Polymerization).
    

This guide provides the mechanistic grounding and protocols to navigate these risks.

Reaction Pathway & Impurity Profile[1]

The following diagram illustrates the primary reaction and the competing side-reaction networks.

ReactionNetwork DFA Difluoroaniline (Starting Material) Mono Product: N-Benzoyl Difluoroaniline DFA->Mono Primary Reaction (Base, Solvent) SNAr Impurity C: Fluorine-Displaced Adducts DFA->SNAr SNAr Side Rxn (High Temp/Strong Base) BzCl Benzoyl Chloride (Electrophile) BzCl->Mono Acid Impurity B: Benzoic Acid BzCl->Acid Hydrolysis (Wet Solvent) DiBz Impurity A: N,N-Dibenzoyl Imide Mono->DiBz Over-Acylation (Excess BzCl + Base)

Figure 1: Reaction network showing the primary pathway (Green) and three critical failure modes (Red/Yellow).

Critical Process Parameters (CPP) & Troubleshooting

Issue 1: Reaction Stalls (Low Conversion)

Symptom: LCMS shows remaining DFA despite excess Benzoyl Chloride (BzCl). Mechanism: The electron-withdrawing fluorines reduce the nucleophilicity of the amine. The reaction rate (


) is slower than the rate of BzCl hydrolysis if moisture is present.
Solution: 
  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive

    
    -acylpyridinium intermediate that transfers the benzoyl group to the sluggish DFA more efficiently than BzCl alone [1].
    
  • Solvent Switch: Move from biphasic (Schotten-Baumann) to anhydrous DCM or THF.

Issue 2: Formation of -Dibenzoyl Imide

Symptom: A lipophilic impurity appears at RRT > 1.2 on HPLC. Mechanism: The mono-benzoylated product (Amide) has an N-H proton. Due to the electron-withdrawing fluorines on the ring and the carbonyl group, this N-H proton is significantly more acidic (


) than a standard amide. If excess base is present, it deprotonates the amide, creating a nucleophile that attacks another equivalent of BzCl.
Solution: 
  • Stoichiometry Control: Strictly limit BzCl to 1.05 equivalents.

  • Addition Protocol: Add BzCl dropwise at 0°C. Low temperature favors the kinetic product (Mono) over the thermodynamic product (Di).

Issue 3: Fluorine Displacement ( )

Symptom: Unexpected peaks with mass [M-F+OH] or [M-F+NHR]. Mechanism: Difluoroanilines (especially 2,4- or 2,6-isomers) are activated for Nucleophilic Aromatic Substitution.[1] Strong inorganic bases (NaOH, KOH) or high temperatures can cause the base or the amine itself to displace a fluorine atom [2]. Solution:

  • Base Selection: Avoid strong hydroxide bases. Use organic bases like Pyridine or Triethylamine (TEA) which are non-nucleophilic toward the ring carbon.

  • Temperature Limit: Do not reflux. Keep reaction

    
    .
    

Recommended Protocols

Protocol A: Anhydrous Conditions (Recommended for High Purity)

Best for: Drug substance synthesis, small-scale optimization.

  • Dissolution: Dissolve Difluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Base/Catalyst: Add Pyridine (1.5 eq) and DMAP (0.05 eq). Stir at 0°C under

    
    .
    
  • Addition: Dilute Benzoyl Chloride (1.05 eq) in DCM (2 vol). Add dropwise over 30 mins, maintaining internal temp < 5°C.

  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove pyridine) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
Protocol B: Modified Schotten-Baumann (Scale-Up Friendly)

Best for: Large scale, cost-sensitive processes (if DFA reactivity permits).

  • Biphasic System: Suspend DFA (1.0 eq) in EtOAc (or Toluene) and 10%

    
     (2.0 eq). Note: Avoid NaOH to reduce 
    
    
    
    risk.
  • Addition: Add Benzoyl Chloride (1.1 eq) slowly at 0-5°C.

  • Monitoring: Vigorous stirring is critical to maximize interfacial surface area.

Troubleshooting Logic Tree

Use this decision matrix to diagnose experimental failures.

Troubleshooting Start Start: Analyze LCMS/HPLC Q1 Is Starting Material (DFA) Present? Start->Q1 Q2 Is 'Imide' (Di-Bz) Present? Q1->Q2 No (Conversion Complete) Issue_Slow Issue: Low Reactivity Q1->Issue_Slow Yes (Stalled) Issue_Over Issue: Over-Reaction Q2->Issue_Over Yes Issue_Hydrolysis Issue: BzCl Hydrolysis Q2->Issue_Hydrolysis No, but Yield Low Fix_Slow Action: Add DMAP cat. Check solvent dryness. Issue_Slow->Fix_Slow Fix_Over Action: Reduce BzCl to 1.0 eq. Lower Temp to -10°C. Issue_Over->Fix_Over Fix_Hydrolysis Action: Switch to Anhydrous Protocol A. Issue_Hydrolysis->Fix_Hydrolysis

Figure 2: Step-by-step troubleshooting logic for reaction optimization.

FAQ: Expert Insights

Q: Why can't I just use excess Benzoyl Chloride to drive the reaction to completion? A: Unlike simple anilines, the mono-benzoylated DFA is highly acidic. Excess BzCl combined with the base will rapidly deprotonate the product and form the


-dibenzoyl imide. It is better to use a catalyst (DMAP) to activate the electrophile rather than increasing the stoichiometry [3].

Q: I see a new impurity when I heat the reaction to 60°C. What is it? A: This is likely the


 product. The fluoride on the electron-deficient ring is a good leaving group at elevated temperatures. If you are using a nucleophilic base (like hydroxide or even excess amine), it can displace the fluorine. Keep temperatures strictly below 40°C [2].

Q: Can I use DCC/EDC coupling with Benzoic Acid instead? A: Yes, and this is often safer for highly fluorinated anilines. Carbodiimide coupling (with HOBt/HOAt) avoids the high reactivity of acid chlorides and reduces the risk of di-acylation, though atom economy is lower.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Fundamental review of

    
     on activated halides). Link
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Validation of N-(2,4-difluorophenyl)-4-nitrobenzamide via 1H NMR

Executive Summary In the development of fluorinated pharmaceuticals and agrochemicals, the precise characterization of amide linkages is critical. This guide provides an in-depth technical analysis of the 1H NMR spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, the precise characterization of amide linkages is critical. This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(2,4-difluorophenyl)-4-nitrobenzamide .

Unlike standard alkyl amides, this compound presents a unique analytical challenge: the superposition of strong electron-withdrawing effects (


) and the spin-active nature of fluorine nuclei (

,

). This guide compares the efficacy of 1H NMR against alternative structural confirmation methods (LC-MS and IR), demonstrating why NMR remains the gold standard for distinguishing regioisomers in fluorinated aromatics.

Analytical Strategy and Workflow

To ensure data integrity, the characterization process must follow a strict logic flow. We do not merely "run a sample"; we interrogate the molecular structure. The workflow below illustrates the decision matrix for validating this specific fluorinated amide.

AnalyticalWorkflow Synthesis Crude Synthesis (Acylation) Purification Recrystallization (EtOH/H2O) Synthesis->Purification Remove HCl SamplePrep Sample Prep (DMSO-d6) Purification->SamplePrep Dry Solid Acquisition 1H NMR Acquisition (>400 MHz) SamplePrep->Acquisition Solvation Processing F-H Decoupling Analysis (Optional) Acquisition->Processing FID Transform Validation Structural Confirmation Processing->Validation Coupling Constants

Figure 1: The analytical workflow from synthesis to structural validation, emphasizing the necessity of purification prior to spectral acquisition to avoid acid-catalyzed exchange of the amide proton.

Experimental Protocol: The Self-Validating System

Reliable NMR data requires a protocol that minimizes solvent effects and exchange broadening.

Solvent Selection: Why DMSO-d6?

While


 is standard, DMSO-d6  is the superior choice for N-(2,4-difluorophenyl)-4-nitrobenzamide for two mechanistic reasons:
  • Solubility: Nitro-aromatics often exhibit poor solubility in chloroform.

  • Amide Stabilization: DMSO acts as a hydrogen bond acceptor, stabilizing the amide -NH proton. This shifts the NH signal downfield (typically >10 ppm) and sharpens it, preventing overlap with aromatic protons.

Acquisition Parameters
  • Instrument: 400 MHz or higher (essential to resolve

    
     coupling).
    
  • Relaxation Delay (D1): 2.0 seconds (allows full relaxation of nitro-aromatic protons).

  • Scans: 16–32 (sufficient for >5 mg sample).

  • Temperature: 298 K.

Detailed Spectral Analysis

The spectrum of N-(2,4-difluorophenyl)-4-nitrobenzamide is divisible into three distinct zones.

Zone A: The Amide Proton (The Anchor)
  • Shift:

    
     10.5 – 10.8 ppm (singlet, broad).
    
  • Diagnostic Value: Disappearance of this peak upon

    
     shake confirms the labile NH. Its presence confirms the formation of the amide bond.
    
Zone B: The 4-Nitrobenzoyl System (The AA'BB' System)

The 4-nitrobenzoyl moiety possesses a plane of symmetry, resulting in a classic AA'BB' pattern, often appearing as two "pseudo-doublets."

  • 
     (Ortho to Carbonyl): 
    
    
    
    ~8.15 ppm (Doublet,
    
    
    Hz).
  • 
     (Ortho to Nitro): 
    
    
    
    ~8.38 ppm (Doublet,
    
    
    Hz).
  • Logic: The protons ortho to the nitro group are more deshielded (downfield) due to the strong inductive and mesomeric electron-withdrawing nature of

    
    .
    
Zone C: The 2,4-Difluorophenyl Ring (The Complexity)

This is the most critical region for differentiation. The fluorine atoms couple with protons, causing extensive splitting (


).
  • H-3 (The "Sandwiched" Proton): Located between two fluorine atoms.

    • Pattern: Triplet of doublets (td) or multiplet.

    • Shift:

      
       ~7.15 ppm.
      
    • Coupling: Large

      
       coupling from both F-2 and F-4.
      
  • H-6 (The Amide Neighbor):

    • Pattern: Multiplet (td or qd).

    • Shift:

      
       ~7.6 - 7.8 ppm.
      
    • Logic: Deshielded by the adjacent amide nitrogen.

  • H-5:

    • Pattern: Multiplet.

    • Shift:

      
       ~7.4 ppm.
      
Summary of Assignments
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationCoupling Logic
-NH- 10.5 - 10.8Singlet (br)1HExchangeable; H-bonded to DMSO.
Ar-H (Nitro ortho) 8.35 - 8.40Doublet2HDeshielded by

.
Ar-H (Carbonyl ortho) 8.10 - 8.18Doublet2HDeshielded by

.
Ar-H (Fluoro ring H-6) 7.60 - 7.80Multiplet1HDeshielded by N;

coupling.
Ar-H (Fluoro ring H-5) 7.35 - 7.45Multiplet1HRemote from substituents.
Ar-H (Fluoro ring H-3) 7.10 - 7.20T of D1HShielded; coupled to two Fluorines.

Comparative Performance Guide

Why use 1H NMR when LC-MS is faster? The table below compares 1H NMR against alternatives for this specific application.

Comparison: 1H NMR vs. LC-MS vs. IR
Feature1H NMR (Recommended) LC-MS (Alternative) FT-IR (Supportive)
Primary Utility Structural connectivity & RegioisomerismMolecular Weight & PurityFunctional Group ID
Regioisomer ID High. Distinguishes 2,4-difluoro from 2,6-difluoro via splitting patterns.Low. Both isomers have identical Mass/Charge (m/z).Medium. Fingerprint region is complex.
Quantification Absolute (via internal standard).Relative (requires calibration curve).Semi-quantitative.
Sample Recovery Non-destructive.Destructive.Non-destructive.
The Regioisomer Problem

In the synthesis of this compound, a common impurity is the 2,5-difluoro isomer .

  • LC-MS: Cannot distinguish (same mass).

  • 1H NMR: The 2,5-isomer lacks the "sandwiched" H-3 proton (triplet of doublets). The splitting pattern in the 6.8–7.5 ppm region changes drastically. This makes NMR the only self-validating method for isomeric purity without reference standards.

Mechanistic Pathway of Signal Splitting

To understand the complex multiplets in Zone C, one must visualize the coupling network.

CouplingNetwork cluster_legend Resulting Signal for H-3 F2 Fluorine (Pos 2) H3 Proton H-3 (Target) F2->H3 3J Coupling (~9-10 Hz) F4 Fluorine (Pos 4) F4->H3 3J Coupling (~9-10 Hz) H5 Proton H-5 H3->H5 4J Coupling (Small) Result Triplet of Doublets (Apparent Triplet) H3->Result

Figure 2: Coupling network for Proton H-3. The simultaneous strong coupling to F-2 and F-4 creates a characteristic splitting pattern that confirms the 2,4-substitution pattern.

Troubleshooting Common Anomalies

When analyzing the spectrum, researchers may encounter artifacts.

  • Missing Amide Peak: If the sample is "wet" (contains

    
    ), the labile amide proton may exchange with water, broadening the peak into the baseline.
    
    • Solution: Dry the product in a vacuum oven at 40°C or add molecular sieves to the NMR tube.

  • Broad Aromatic Peaks: Restricted rotation around the Amide C-N bond (rotamers) is rare for secondary amides but possible at low temperatures.

    • Solution: Run the experiment at 313 K to speed up rotation and coalesce peaks.

  • Impurity Signals:

    • 
       5.76 ppm (Singlet): Dichloromethane (common recrystallization solvent).
      
    • 
       3.33 ppm (Broad): Water in DMSO.
      
    • 
       2.50 ppm (Quintet): DMSO solvent residual peak.
      

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918, 4-Nitrobenzamide. Retrieved from [Link]

    • Context: Provides baseline spectral data for the non-fluorinated nitrobenzamide moiety used for comparison.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

    • Context: Authoritative source for identifying solvent impurities (DMSO, W
  • Reich, H. J. (2024). WinPLT: 1H-19F Coupling Constants. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

    • Context: Source for theoretical coupling constant ranges ( ) utilized in the spectral prediction logic in Section 3 and 5.
Comparative

Comparison of N-(2,4-difluorophenyl)-4-nitrobenzamide vs Enzalutamide intermediates

This guide provides an in-depth technical comparison between N-(2,4-difluorophenyl)-4-nitrobenzamide and the established Enzalutamide intermediate (N-methyl-2-fluoro-4-nitrobenzamide) . While the latter is a critical pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-(2,4-difluorophenyl)-4-nitrobenzamide and the established Enzalutamide intermediate (N-methyl-2-fluoro-4-nitrobenzamide) .

While the latter is a critical precursor for the blockbuster prostate cancer drug Enzalutamide (Xtandi), the former represents a structurally homologous "aryl-amide" scaffold often utilized in the discovery of Histone Deacetylase (HDAC) inhibitors and kinase inhibitors. This guide analyzes their synthetic accessibility, physicochemical properties, and downstream utility.

Executive Summary: The Structural Divergence

The core difference lies in the amide substituent:

  • Enzalutamide Intermediate (Compound A): Possesses an N-methyl group (aliphatic). This specific methylation is essential for Enzalutamide’s binding affinity to the androgen receptor.

  • Target Compound (Compound B): Possesses an N-(2,4-difluorophenyl) group (aromatic).[1] This moiety is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability and lipophilicity in developmental candidates (e.g., HDAC inhibitors, antifungal agents).

FeatureEnzalutamide Intermediate (Compound A)Target Compound (Compound B)
IUPAC Name N-methyl-2-fluoro-4-nitrobenzamide N-(2,4-difluorophenyl)-4-nitrobenzamide
CAS Number 915087-24-0Research Grade / Analog
Core Scaffold 2-Fluoro-4-nitrobenzoic acid4-Nitrobenzoic acid
Amine Source Methylamine (Gas/Aq. Solution)2,4-Difluoroaniline (Liquid)
Key Property Aliphatic Amide (High Nucleophilicity precursor)Aromatic Amide (Lower Nucleophilicity precursor)
Downstream Use Enzalutamide (Prostate Cancer)HDAC Inhibitors, Kinase Inhibitors

Part 1: Synthetic Pathways & Methodologies

Synthesis of Enzalutamide Intermediate (Compound A)

Pathway: Nucleophilic Acyl Substitution with an Aliphatic Amine. Challenge: Managing the volatility of methylamine and preventing bis-alkylation (though less likely with amides).

  • Step 1: Acid Activation. 2-Fluoro-4-nitrobenzoic acid is activated using Thionyl Chloride (

    
    ) or a coupling agent (EDCI/HOBt).
    
  • Step 2: Amidation. The activated acid reacts with Methylamine.

    • Industrial Note: Aqueous methylamine (40%) is often used for cost efficiency, though it requires biphasic management.

Experimental Protocol (Optimized):

  • Activation: Charge 2-fluoro-4-nitrobenzoic acid (1.0 eq) into Toluene/DMF (cat.). Add

    
     (1.2 eq) dropwise at 60°C. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess 
    
    
    
    .
  • Amidation: Dissolve the acid chloride residue in DCM. Cool to 0°C.[2]

  • Addition: Slowly add Methylamine (2.0 eq, 2M in THF or 40% aq.) maintaining temp <10°C. Exothermic reaction.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine) and Brine. Dry over

    
    .
    
  • Yield: Typically 85-95%.

  • Purity: >98% (HPLC).

Synthesis of N-(2,4-difluorophenyl)-4-nitrobenzamide (Compound B)

Pathway: Nucleophilic Acyl Substitution with a Weakly Nucleophilic Aniline. Challenge: The electron-withdrawing fluorine atoms on the aniline ring reduce nucleophilicity, often requiring stronger activation or higher temperatures.

  • Step 1: Acid Activation. 4-Nitrobenzoyl chloride is commercially available or generated in situ.

  • Step 2: Amidation. Reaction with 2,4-Difluoroaniline. Pyridine or TEA is required as an acid scavenger.

Experimental Protocol (Self-Validating):

  • Preparation: Dissolve 2,4-difluoroaniline (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM under

    
    .
    
  • Addition: Add 4-nitrobenzoyl chloride (1.1 eq) portion-wise at 0°C. The reaction is less exothermic than the methylamine variant due to lower nucleophilicity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Checkpoint: Monitor by TLC (EtOAc:Hexane 1:3). If conversion is slow, heat to reflux (40°C).

  • Workup: The product often precipitates. Filter the solid.[2] If soluble, wash with 1N HCl (removes pyridine) and sat.

    
     (removes unreacted acid).
    
  • Recrystallization: Ethanol or DCM/Hexane.

  • Yield: Typically 75-85%.

Part 2: Comparative Reactivity & Performance

Nucleophilicity & Kinetics
  • Compound A Route: Methylamine is a strong nucleophile (

    
     of conjugate acid ~10.6). The reaction is rapid and diffusion-controlled. Strict temperature control is required to prevent side reactions or runaway exotherms.
    
  • Compound B Route: 2,4-Difluoroaniline is a weak nucleophile due to the inductive electron-withdrawal of the two fluorine atoms. The reaction kinetics are slower, providing better process control but requiring longer reaction times or catalysts (e.g., DMAP).

Impurity Profiles
  • Enzalutamide Int: Common impurities include the carboxylic acid precursor (hydrolysis of acid chloride) and potentially dimers if the stoichiometry is off.

  • Target Compound: Common impurities include bis-acylated anilines (rare due to sterics/electronics) and residual aniline , which is toxic and must be removed quantitatively (limit <10 ppm).

Reduction Potential (Next Step)

Both intermediates typically undergo nitro-reduction to the corresponding aniline (4-amino derivative) for subsequent coupling.

  • Compound A: Reduced to 4-amino-2-fluoro-N-methylbenzamide .

  • Compound B: Reduced to 4-amino-N-(2,4-difluorophenyl)benzamide .

    • Note: The 2,4-difluorophenyl group is stable under standard hydrogenation conditions (

      
      , Pd/C) and Fe/HCl reduction.
      

Part 3: Visualization of Synthetic Pathways

The following diagram contrasts the synthesis of the Enzalutamide intermediate with the 2,4-difluorophenyl analog, highlighting the divergence in reagents and conditions.

G cluster_0 Enzalutamide Intermediate Pathway cluster_1 Target Analog Pathway StartA 2-Fluoro-4-nitrobenzoic Acid (Starting Material) StepA1 Acid Chloride Activation (SOCl2 / Toluene) StartA->StepA1 StepA2 Amidation (+ Methylamine gas/aq) StepA1->StepA2 ProductA N-methyl-2-fluoro-4-nitrobenzamide (Enzalutamide Int.) StepA2->ProductA Reduction Nitro Reduction (H2/Pd-C or Fe/HCl) ProductA->Reduction Yields 4-amino precursor StartB 4-Nitrobenzoic Acid (Starting Material) StepB1 Acid Chloride Activation (SOCl2 / DCM) StartB->StepB1 StepB2 Amidation (+ 2,4-Difluoroaniline) StepB1->StepB2 ProductB N-(2,4-difluorophenyl)-4-nitrobenzamide (Target Analog) StepB2->ProductB ProductB->Reduction Yields 4-amino analog

Caption: Comparative synthesis showing the divergence in amine coupling partners. Green indicates the established Enzalutamide route; Red indicates the analog route.

Part 4: Downstream Applications

Enzalutamide Synthesis (From Compound A)

The N-methyl-2-fluoro-4-nitrobenzamide is reduced to the amine and then coupled with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (the "left-hand" intermediate).

  • Mechanism: The amine attacks the isothiocyanate carbon, followed by cyclization (often using mild acid or heat) to form the thiohydantoin ring characteristic of Enzalutamide.

Analog Synthesis (From Compound B)

The N-(2,4-difluorophenyl)-4-nitrobenzamide serves as a scaffold for:

  • HDAC Inhibitors: Benzamide derivatives are a major class of HDAC inhibitors (e.g., Entinostat). The 2,4-difluorophenyl group is often used to tune the "cap" group's lipophilicity and binding pocket fit.

  • Kinase Inhibitors: The 2,4-difluorophenyl moiety is present in drugs like Vemurafenib (BRAF inhibitor) and Trametinib (MEK inhibitor). While those use sulfonamide or pyrimidine linkers, the amide linkage provided by Compound B is a common bioisostere in library synthesis.

References

  • Sawyers, C. L., et al. (2007). Diarylhydantoin compounds. U.S. Patent 7,709,517. Link (Describes the core Enzalutamide synthesis and intermediates).

  • Liu, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Papers. Link (Detailed yield data for N-methyl-2-fluoro-4-nitrobenzamide).

  • Xu, D., et al. (2013).[3] A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Link (Protocol validation for the Enzalutamide intermediate).

  • MDPI Crystals. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Link (Structural data on related difluorophenyl benzamides).

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time of Benzamide Analogs

Welcome to an in-depth exploration of the chromatographic behavior of benzamide analogs. In drug discovery and development, understanding the physicochemical properties of a molecule is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the chromatographic behavior of benzamide analogs. In drug discovery and development, understanding the physicochemical properties of a molecule is paramount. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, is an indispensable tool for not only assessing the purity of these compounds but also for gleaning insights into their relative hydrophobicity. This guide provides a foundational understanding of the principles governing the retention time of benzamide analogs, supported by a practical experimental protocol and data interpretation.

The Foundational Principle: Reverse-Phase Chromatography

Reverse-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, designed to separate compounds based on their hydrophobic character.[1] The fundamental principle is straightforward:

  • Stationary Phase: A nonpolar surface, most commonly silica particles chemically bonded with alkyl chains (e.g., C18 or C8), creates a hydrophobic environment.

  • Mobile Phase: A more polar solvent mixture, typically consisting of water or a buffer and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH), flows through the column.[2]

Analytes are introduced into the mobile phase and travel through the column. Molecules with greater hydrophobicity (more nonpolar character) will have a stronger affinity for the nonpolar stationary phase. They will "stick" to the column longer, resulting in a longer retention time (RT) . Conversely, more polar molecules will have a greater affinity for the mobile phase and will elute from the column more quickly, leading to a shorter retention time .

Key Factors Influencing Benzamide Analog Retention

The retention time of a specific benzamide analog is not an arbitrary value; it is a direct consequence of its molecular structure and its interaction with the chromatographic system. Understanding these factors is critical for method development and data interpretation.

Molecular Structure and Hydrophobicity

The core benzamide structure can be modified with various functional groups. The nature and position of these substituents dictate the overall polarity and, therefore, the hydrophobicity of the analog.

  • Hydrophobic Substituents: Adding nonpolar functional groups (e.g., alkyl chains like methyl, ethyl; or aromatic rings) increases the molecule's hydrophobicity. This leads to stronger interactions with the C18 stationary phase and a corresponding increase in retention time .

  • Hydrophilic Substituents: Adding polar functional groups (e.g., hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH)) increases the molecule's polarity. This enhances its affinity for the polar mobile phase, causing it to elute faster and thus decreasing its retention time .[3]

Mobile Phase pH and Analyte Ionization

This is arguably the most powerful, yet often overlooked, parameter in controlling the retention of ionizable compounds.[4][5] Many benzamide analogs contain acidic or basic functional groups, such as amino or carboxyl moieties. The ionization state of these groups is governed by their acidity constant (pKa) and the pH of the mobile phase.

The core principle is that the neutral form of a molecule is significantly more hydrophobic than its ionized (charged) form .[6]

  • For Basic Analogs (e.g., Aminobenzamides):

    • At a mobile phase pH below the pKa of the amino group, the group will be protonated (e.g., -NH3+). This charged form is very polar and will have a weak affinity for the stationary phase, resulting in a short retention time .

    • At a mobile phase pH above the pKa, the amino group will be in its neutral, non-ionized form (e.g., -NH2). This form is much more hydrophobic, leading to a longer retention time .

  • For Acidic Analogs (e.g., Carboxybenzamides):

    • At a mobile phase pH above the pKa of the carboxylic acid, the group will be deprotonated (e.g., -COO-). This charged form is polar, resulting in a short retention time .

    • At a mobile phase pH below the pKa, the group will be in its neutral form (e.g., -COOH). This form is more hydrophobic, leading to a longer retention time .

For robust and reproducible separations, it is best practice to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure it exists predominantly in a single form.[7]

Mobile Phase Composition

The ratio of organic modifier (acetonitrile or methanol) to the aqueous phase is a primary lever for adjusting retention.

  • Increasing the Organic Modifier Percentage: This makes the mobile phase more nonpolar (stronger). It weakens the interaction between the hydrophobic analytes and the stationary phase, causing all nonpolar compounds to elute faster and decreasing their retention times .

  • Decreasing the Organic Modifier Percentage: This makes the mobile phase more polar (weaker), strengthening the hydrophobic interactions between analytes and the column, thereby increasing retention times .

Acetonitrile and methanol are the most common organic modifiers. While often interchangeable, they can offer different selectivities (i.e., changes in elution order) for complex mixtures due to differences in their polarity and interaction mechanisms.

Experimental Protocol: A Comparative Case Study

This protocol outlines a validated, self-consistent method for comparing the retention times of three representative benzamide analogs: Benzamide (parent compound), 4-Methylbenzamide (a more hydrophobic analog), and 4-Aminobenzamide (an ionizable analog).

Instrumentation and Materials
  • HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.[8]

  • Analytes: Benzamide, 4-Methylbenzamide, 4-Aminobenzamide.

  • Solvents: HPLC-grade acetonitrile and water.

  • Additive: Trifluoroacetic Acid (TFA).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase Mobile Phase Preparation (0.1% TFA in Water & ACN) Equilibrate System Equilibration (Stable Baseline) Mobile_Phase->Equilibrate Sample_Prep Sample Preparation (Dissolve & Filter Analogs) Inject Sample Injection Sample_Prep->Inject Equilibrate->Inject Gradient Gradient Elution (Separation on C18 Column) Inject->Gradient Detect UV Detection (Monitor at 254 nm) Gradient->Detect Integrate Peak Integration Detect->Integrate Compare Compare Retention Times Integrate->Compare Retention_Factors cluster_analyte Analyte Properties cluster_method HPLC Method Parameters Structure Molecular Structure (Substituents) Hydrophobicity Hydrophobicity (logP) Structure->Hydrophobicity pKa Ionization (pKa) Structure->pKa Interaction Analyte-Stationary Phase Interaction Strength Hydrophobicity->Interaction pKa->Interaction Stationary_Phase Stationary Phase (e.g., C18) Stationary_Phase->Interaction Mobile_Phase_Comp Mobile Phase (% Organic) Mobile_Phase_Comp->Interaction Mobile_Phase_pH Mobile Phase pH Mobile_Phase_pH->Interaction RT Retention Time (RT) Interaction->RT Determines

Caption: The interplay between analyte properties and HPLC parameters determines retention time.

Conclusion

The HPLC retention time of a benzamide analog is a direct reflection of its chemical structure and the conditions of the chromatographic system. By systematically evaluating the effects of substituents on hydrophobicity and controlling the mobile phase composition and pH, researchers can achieve robust separations and gain valuable insights into the physicochemical properties of their compounds. This guide provides the fundamental knowledge and a practical framework for developing and interpreting HPLC data for this important class of molecules, ensuring both scientific rigor and experimental success.

References

  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.
  • Journal of Chromatographic Science. (n.d.). Effects of Intramolecular Hydrogen Bonding on Solute Retention in Reversed-Phase Liquid Chromatography. Elution Characteristics of Some Isomeric Benzamides. Oxford Academic.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Mant, C. T., et al. (n.d.). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N-terminus. PMC. Retrieved from [Link]

  • Krokhin, O., et al. (2004). Retention time versus hydrophobicity plots for chromatographic....
  • Mant, C. T., et al. (n.d.). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N-terminus. PubMed. Retrieved from [Link]

  • Chromatography Forum. (2004). The Hydrophobicity and retention time of a compound. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Refining HPLC Protocols for Benzamide Isomers.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Deming, S. N., & Turoff, M. L. (n.d.).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]

  • Islam, F., et al. (2025). Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis.
  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
  • Reddy, G. S., et al. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC. Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Chromatography Forum. (2008). how drug's pKa help in RP-HPLC method development. Retrieved from [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2016). Why does the HPLC retention time change for each run?. Retrieved from [Link]

  • PubMed. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of different functional groups on retention time: In each....
  • ResearchGate. (2015). Does anyone know the possible reason for variations in the retention time of peaks of standards from run to run during HPLC analysis?. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide

This document provides essential, procedural guidance for the safe and compliant disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide. As a compound frequently synthesized in research and development settings, understandi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide. As a compound frequently synthesized in research and development settings, understanding its hazard profile and the regulatory landscape governing its disposal is paramount for ensuring personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Nitroaromatic Moiety: The 4-nitrobenzamide portion suggests potential toxicity. Nitroaromatic compounds are often associated with health hazards, and 4-nitrobenzamide itself is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2] Hazardous decomposition, especially during heating, may produce toxic fumes, including nitrogen oxides (NOx).[3]

  • Fluorinated Phenyl Group: The difluorophenyl group introduces the potential for the release of hydrogen fluoride (HF) upon decomposition, a highly corrosive and toxic substance.[4] Related fluorinated compounds are known skin and eye irritants.[4]

  • Amide Linkage: While generally stable, amides can be reactive with strong acids, bases, and oxidizing agents.[4][5]

Based on these structural analogs, N-(2,4-difluorophenyl)-4-nitrobenzamide should be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated RiskRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic. Analogs like 2,4-Difluoronitrobenzene are toxic if swallowed or in contact with skin, and p-Nitrobenzotrifluoride can be fatal if inhaled.[4][6]
Skin Corrosion/Irritation Irritant. The majority of structurally similar compounds, including 4-nitrobenzamide, are known skin irritants.[1][2][4]
Serious Eye Damage/Irritation Serious Irritant. The parent compounds and similar structures consistently show evidence of causing serious eye irritation.[2][4][6]
Environmental Hazard Harmful to aquatic life. Nitroaromatic compounds can pose a significant risk to the environment.[6]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[4] Hazardous decomposition can yield NOx, CO, CO2, and hydrogen fluoride.[4]

Regulatory Framework: Compliance is Non-Negotiable

The disposal of laboratory chemical waste is strictly regulated. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste.[7][8] This includes waste identification, classification, generation, management, and disposal.[7] Generators of hazardous waste are responsible for its proper identification and for documenting its path to final disposal.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals, along with comprehensive employee training.[10][12]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the proper disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide, from the point of generation to final removal.

Workflow Diagram: Disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide

G Disposal Workflow for N-(2,4-difluorophenyl)-4-nitrobenzamide cluster_0 In-Lab Procedures cluster_1 Waste Accumulation & Removal A Step 1: Waste Generation (Unused reagent, reaction byproduct, contaminated materials) B Step 2: Hazard Assessment (Consult this guide & institutional CHP) A->B Characterize C Step 3: Segregation (Keep separate from incompatible wastes e.g., strong acids, bases, oxidizers) B->C Inform D Step 4: Containerization (Use compatible, sealed, non-reactive container) C->D Isolate E Step 5: Labeling (Attach Hazardous Waste Tag immediately) D->E Identify F Step 6: Storage (Place in designated Satellite Accumulation Area - SAA) E->F Store G Step 7: Request Pickup (Submit disposal form to EHS/Safety Office) F->G Document H Step 8: EHS Collection (Trained personnel collect waste) G->H Schedule I Step 9: Final Disposal (Transport to licensed hazardous waste facility) H->I Transport

Caption: A procedural flowchart for the safe disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide waste.

Detailed Methodologies

Part A: Pre-Disposal and On-Site Management

  • Waste Minimization: As required by federal regulations, laboratories must implement a waste minimization strategy.[13][14] This includes ordering only the necessary quantity of starting materials, keeping an accurate chemical inventory, and reducing the scale of experiments whenever feasible.[13][14]

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, as dictated by your institution's Chemical Hygiene Plan. This must include:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Waste Segregation: This is a critical step to prevent dangerous reactions.

    • Solid Waste: Collect solid N-(2,4-difluorophenyl)-4-nitrobenzamide, reaction residues, and contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate liquid waste container.

    • Incompatibilities: Crucially, keep this waste stream segregated from strong acids, strong bases, and oxidizing agents.[4][15] Mixing can lead to vigorous, exothermic reactions.

Part B: Disposal Protocol

  • Waste Characterization: All waste chemicals should be treated as hazardous unless confirmed otherwise by your institution's safety office.[16] Given the analysis in Section 1, N-(2,4-difluorophenyl)-4-nitrobenzamide waste must be managed as toxic hazardous waste . While not explicitly listed, its characteristics align with EPA's definition of a characteristic hazardous waste due to toxicity. It may fall under waste codes for nitrobenzene-containing compounds (D036) or other toxicity characteristics.[17] Your Environmental Health and Safety (EHS) office will make the final determination.

  • Containerization:

    • Use only appropriate and compatible containers for waste storage; plastic is often preferred.[13] The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.

    • Keep solid and liquid wastes in separate containers.[15][18]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Properly label all waste containers as soon as the first drop of waste is added.[13][16]

    • Use the official "Hazardous Waste" tag provided by your institution's EHS department.

    • Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages. This information is legally required and essential for safe management and disposal.[14]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[13][14]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13][14]

    • Ensure the SAA has secondary containment (such as a spill tray) to capture any potential leaks.[16][18]

    • Federal law limits the accumulation of hazardous waste in an SAA to 55 gallons.[14]

  • Arranging for Licensed Disposal:

    • Once the container is full or you are finished with the process that generates the waste, submit a chemical waste pickup request to your institution's EHS office.[13][14]

    • Do not pour any amount of N-(2,4-difluorophenyl)-4-nitrobenzamide down the drain.

    • Do not dispose of this chemical in the regular trash.

    • Only trained EHS personnel or their licensed contractors are authorized to transport and dispose of hazardous waste.[19]

Emergency Procedures: Spills and Exposure

Your laboratory's Chemical Hygiene Plan must detail specific emergency procedures.[10] The following are general guidelines based on the compound's hazard assessment.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.[16]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

  • University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

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  • Princeton University, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

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  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem Compound Database. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,4-difluorophenyl)-4-nitrobenzamide

Introduction: Understanding the Hazard Profile N-(2,4-difluorophenyl)-4-nitrobenzamide is a complex organic molecule that requires careful handling in a laboratory setting. Due to the lack of specific toxicological data,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Hazard Profile

N-(2,4-difluorophenyl)-4-nitrobenzamide is a complex organic molecule that requires careful handling in a laboratory setting. Due to the lack of specific toxicological data, a conservative approach to safety is paramount. The molecular structure incorporates a nitroaromatic group and a difluorophenyl group, both of which are associated with potential health hazards. Aromatic nitro compounds are known for their potential toxicity, including the risk of methemoglobinemia, and can be readily absorbed through the skin.[1][2] Halogenated compounds can also present various health risks. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure personal safety.

Hazard Assessment and Risk Mitigation

The primary hazards associated with N-(2,4-difluorophenyl)-4-nitrobenzamide are inferred from its constituent chemical groups. These potential hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4][5]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][6]

  • Chronic Effects: Prolonged or repeated exposure to aromatic nitro compounds can lead to systemic effects.[2][7]

Given these potential hazards, all handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[2]

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is essential when handling N-(2,4-difluorophenyl)-4-nitrobenzamide. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][8][9]Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure.[1][7] Always inspect gloves for integrity before each use and change them immediately upon contamination.[6]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a splash hazard.[1][9]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[1]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[1]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne dust.[1][9]Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation.

Step-by-Step PPE Protocols

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check for a respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by turning it inside out to contain any contamination.

  • Respirator (if used): Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Experimental Workflow and PPE Integration

The following diagram illustrates the integration of PPE at critical stages of a typical laboratory workflow involving N-(2,4-difluorophenyl)-4-nitrobenzamide.

experimental_workflow Experimental Workflow with PPE cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep Weighing and Solution Preparation (in fume hood) reaction Running the Chemical Reaction (in fume hood) prep->reaction Transfer of reactants ppe1 Full PPE Required: - Nitrile Gloves - Lab Coat - Safety Goggles - Face Shield (if splash risk) - Respirator (if powder) workup Extraction, Chromatography, etc. reaction->workup Transfer of reaction mixture ppe2 Full PPE Required: - Nitrile Gloves - Lab Coat - Safety Goggles disposal Handling and Segregation of Waste workup->disposal Collection of waste ppe3 Full PPE Required: - Nitrile Gloves - Lab Coat - Safety Goggles - Face Shield (if splash risk) ppe4 Full PPE Required: - Nitrile Gloves - Lab Coat - Safety Goggles

Caption: PPE integration at each stage of handling N-(2,4-difluorophenyl)-4-nitrobenzamide.

Disposal Plan

Proper disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation
  • Solid Waste: Unused N-(2,4-difluorophenyl)-4-nitrobenzamide, contaminated consumables (e.g., weighing paper, silica gel), and used PPE should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing N-(2,4-difluorophenyl)-4-nitrobenzamide should be collected in a separate, labeled, and sealed hazardous waste container for halogenated organic waste.

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "N-(2,4-difluorophenyl)-4-nitrobenzamide," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][9]

The following diagram outlines the decision-making process for the disposal of materials contaminated with N-(2,4-difluorophenyl)-4-nitrobenzamide.

disposal_plan Disposal Plan for N-(2,4-difluorophenyl)-4-nitrobenzamide start Material Contaminated with N-(2,4-difluorophenyl)-4-nitrobenzamide is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in labeled 'Halogenated Organic Waste' container is_liquid->liquid_waste Yes solid_waste Collect in labeled 'Solid Hazardous Waste' container is_sharp->solid_waste No sharps_waste Dispose of in a designated sharps container is_sharp->sharps_waste Yes ehs_disposal Arrange for disposal through EHS or licensed contractor liquid_waste->ehs_disposal solid_waste->ehs_disposal sharps_waste->ehs_disposal

Caption: Decision tree for the proper disposal of N-(2,4-difluorophenyl)-4-nitrobenzamide waste.

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent like vermiculite or sand.[9] Do not use combustible materials like paper towels.[9]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

  • For large spills, contact your institution's EHS department immediately.[9]

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8]

  • Inhalation: Move to fresh air immediately.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]

  • In all cases of exposure, seek immediate medical attention.

Conclusion

The safe handling of N-(2,4-difluorophenyl)-4-nitrobenzamide relies on a thorough understanding of the potential hazards associated with its chemical structure and the diligent application of appropriate safety measures. By adhering to the PPE guidelines, operational procedures, and disposal plans outlined in this document, researchers can significantly mitigate the risks and ensure a safe laboratory environment.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
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